1,3,5-Tris(3-bromophenyl)benzene
Description
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Properties
IUPAC Name |
1,3,5-tris(3-bromophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15Br3/c25-22-7-1-4-16(13-22)19-10-20(17-5-2-8-23(26)14-17)12-21(11-19)18-6-3-9-24(27)15-18/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCQADHKVQXKFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=CC(=C2)C3=CC(=CC=C3)Br)C4=CC(=CC=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15Br3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404439 | |
| Record name | 1,3,5-Tris(3-bromophenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96761-85-2 | |
| Record name | 1,3,5-Tris(3-bromophenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,3,5-Tris(3-bromophenyl)benzene
CAS Number: 96761-85-2
This technical guide provides a comprehensive overview of 1,3,5-Tris(3-bromophenyl)benzene, a key building block in materials science. It is intended for researchers, scientists, and professionals in organic synthesis and materials development. This document details the compound's properties, synthesis, and primary applications, with a focus on experimental protocols and data.
Core Compound Properties
This compound is a trifunctional brominated aromatic compound. Its symmetrical structure and reactive bromine atoms make it a valuable precursor for creating complex molecular architectures, particularly in the field of organic electronics and porous materials.
Physicochemical Data
The table below summarizes the key quantitative data for this compound. It is important to note that while the synthesis of this specific isomer is well-established, detailed characterization data in peer-reviewed literature is sparse. Therefore, data for its constitutional isomer, 1,3,5-Tris(4-bromophenyl)benzene, is provided for comparison where specific data for the target molecule is unavailable.
| Property | Value (this compound) | Value (1,3,5-Tris(4-bromophenyl)benzene) |
| CAS Number | 96761-85-2 | 7511-49-1 |
| Molecular Formula | C₂₄H₁₅Br₃ | C₂₄H₁₅Br₃ |
| Molecular Weight | 543.09 g/mol | 543.09 g/mol |
| Appearance | White to almost white powder/crystal | White solid |
| Melting Point | 170.0 - 174.0 °C (supplier data) | 262 - 264 °C |
| Purity (typical) | ≥96% (HPLC) | >98.0% (HPLC) |
Spectroscopic Data
1,3,5-Tris(4-bromophenyl)benzene:
| Type | Data |
| ¹H NMR | (500 MHz, CDCl₃): δ 7.70 (s, 3H), 7.62 (d, J = 8.5 Hz, 6H), 7.56 (d, J = 8.5 Hz, 6H) |
| ¹³C NMR | (125 MHz, CDCl₃): δ 141.7, 139.9, 132.3, 129.0, 125.2, 122.4 |
| IR | (KBr, cm⁻¹): νₘₐₓ = 3043, 1595, 1489, 1379, 1075, 1007, 809 |
Synthesis and Experimental Protocols
The primary and most direct method for synthesizing 1,3,5-triarylbenzenes is the acid-catalyzed self-condensation, or cyclotrimerization, of a corresponding acetophenone derivative. For this compound, the starting material is 3'-bromoacetophenone.
Synthesis of the Precursor: 3'-Bromoacetophenone
3'-Bromoacetophenone can be synthesized via the Friedel-Crafts acylation of bromobenzene. A more direct and common method is the bromination of acetophenone in the presence of a Lewis acid like aluminum chloride, which directs the bromine to the meta position.
Cyclotrimerization of 3'-Bromoacetophenone
This section provides a detailed, generalized protocol for the synthesis of this compound based on established methods for analogous compounds.
Objective: To synthesize this compound via the acid-catalyzed cyclotrimerization of 3'-bromoacetophenone.
Materials:
-
3'-Bromoacetophenone
-
Trifluoromethanesulfonic acid (CF₃SO₃H) or another strong Brønsted acid
-
Dichloromethane (or another suitable solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Methanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3'-bromoacetophenone in dichloromethane.
-
Slowly add a catalytic amount of trifluoromethanesulfonic acid to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system, such as dichloromethane/methanol, to yield this compound as a solid.
Below is a diagram illustrating the synthesis workflow.
Caption: Synthetic workflow for this compound.
Applications in Materials Science
The three bromine atoms on the phenyl rings are key functional groups that can participate in a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the precise construction of larger, complex molecules with tailored properties.
Organic Light-Emitting Diodes (OLEDs)
This compound serves as a core building block for creating star-shaped molecules used in OLEDs. The central benzene ring provides a rigid scaffold, and the reactive bromine sites allow for the attachment of various functional groups that can act as emissive materials, host materials, or charge transport layers.
Covalent Organic Frameworks (COFs) and Porous Polymers
The trifunctional nature of this molecule makes it an ideal monomer for the synthesis of 2D and 3D porous organic polymers and COFs. These materials have potential applications in gas storage, separation, and catalysis. The Ullmann reaction is often used to polymerize such halogenated monomers on surfaces.
The following diagram illustrates the logical relationship of using this compound as a building block.
Caption: Application pathways for this compound.
Relevance in Drug Development
Extensive searches of scientific and patent literature reveal no significant application of this compound in drug development or medicinal chemistry. The compound's primary utility lies in materials science. There is no evidence of its use as a pharmacophore or an intermediate in the synthesis of bioactive molecules. Furthermore, no studies on its biological activity or interaction with signaling pathways have been found. A similarly named but structurally different compound, 1,3,5-Tris(bromomethyl)benzene, has been investigated for antibacterial properties, but this is not relevant to the title compound.
Safety Information
Hazard Statements: Based on supplier safety data sheets, this compound is not classified as hazardous. However, as with all laboratory chemicals, it should be handled with care.
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Use only outdoors or in a well-ventilated area.
Conclusion
This compound is a versatile building block with a well-defined role in materials science, particularly in the synthesis of materials for organic electronics and porous frameworks. Its synthesis is accessible through the cyclotrimerization of 3'-bromoacetophenone. While it is a valuable tool for materials scientists, it currently holds no established role in the field of drug development. Further research into this compound is likely to continue focusing on the development of novel materials with advanced properties.
physicochemical properties of 1,3,5-Tris(3-bromophenyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 1,3,5-Tris(3-bromophenyl)benzene. This symmetrically substituted aromatic compound serves as a critical building block in the fields of materials science and organic synthesis, particularly in the development of novel organic light-emitting diodes (OLEDs) and porous organic frameworks. This document details experimental protocols for its synthesis and presents its key physicochemical data in a structured format.
Physicochemical Properties
This compound is a white to off-white crystalline solid. Its core physicochemical properties are summarized in the table below. The compound is notable for its thermal stability, as indicated by its high melting point. It is generally insoluble in water but exhibits solubility in various organic solvents such as toluene, ethanol, dimethylformamide, and methylene chloride.[1]
| Property | Value | Reference |
| CAS Number | 96761-85-2 | [2] |
| Molecular Formula | C₂₄H₁₅Br₃ | [2] |
| Molecular Weight | 543.09 g/mol | [2] |
| Melting Point | 170.0 to 174.0 °C | [2] |
| Boiling Point (Predicted) | 553.9 ± 45.0 °C | |
| Density (Predicted) | 1.626 ± 0.06 g/cm³ | [2] |
| Appearance | White to almost white powder/crystal | [2] |
| Solubility | Soluble in Toluene | [2] |
Synthesis and Experimental Protocols
The primary synthetic route to this compound is the acid-catalyzed cyclotrimerization of 3'-bromoacetophenone. This reaction involves the self-condensation of three molecules of the ketone precursor to form the central benzene ring.
Synthesis of this compound from 3'-Bromoacetophenone
This protocol is based on a general method for the synthesis of 1,3,5-triarylbenzenes.
Experimental Protocol:
-
To a solution of 3'-bromoacetophenone (1.5 mmol) in anhydrous nitromethane (1.5 mL), add trifluoroacetic acid (0.045 mL, 0.6 mmol) and ethylenediamine (0.020 mL, 0.3 mmol) sequentially.
-
Stir the reaction mixture under reflux conditions. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate.
-
Combine the organic layers and wash with saturated brine solution.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.[2]
Characterization Data
Due to the limited availability of specific spectral data for this compound in the searched literature, the following data for the isomeric compound 1,3,5-Tris(4-bromophenyl)benzene is provided for comparative purposes. The substitution pattern (meta vs. para) will induce shifts in the spectral signals, but the general features are expected to be similar.
| Technique | Data for 1,3,5-Tris(4-bromophenyl)benzene |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.70 (s, 3H), 7.62 (d, J = 8.5 Hz, 6H), 7.56 (d, J = 8.5 Hz, 6H)[3] |
| ¹³C NMR (125 MHz, CDCl₃) | δ 141.7, 139.9, 132.3, 129.0, 125.2, 122.4[3] |
| IR (KBr, cm⁻¹) | ν_max_ = 3043, 1595, 1489, 1379, 1075, 1007, 809[3] |
Visualizations
Synthetic Pathway of this compound
The following diagram illustrates the synthesis of this compound via the cyclotrimerization of 3'-bromoacetophenone.
Caption: Synthesis of this compound.
Experimental Workflow for Synthesis and Purification
This diagram outlines the general workflow for the synthesis and subsequent purification of this compound.
Caption: Experimental workflow for synthesis and purification.
References
1,3,5-Tris(3-bromophenyl)benzene molecular weight and formula
An In-depth Technical Guide to 1,3,5-Tris(3-bromophenyl)benzene
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, a key building block in the development of advanced materials. This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development.
Core Compound Properties
This compound is a trifunctional brominated aromatic compound. Its structure consists of a central benzene ring substituted at the 1, 3, and 5 positions with 3-bromophenyl groups. This symmetric, star-shaped architecture provides thermal stability and three reactive sites for further functionalization, making it a valuable intermediate in organic synthesis.[1][2]
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₄H₁₅Br₃ |
| Molecular Weight | 543.09 g/mol |
| CAS Number | 96761-85-2 |
| Appearance | White to off-white powder or crystalline solid |
| Melting Point | 170.0 to 174.0 °C |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, dimethylformamide, and methylene chloride.[3] |
| Purity | Typically available in purities of ≥96% or ≥99%.[1] |
Note: Some sources may incorrectly list the molecular formula as C18H12Br3 with a corresponding molecular weight of approximately 420.02 g/mol .[3] However, the correct structure with a central benzene ring and three bromophenyl substituents corresponds to C₂₄H₁₅Br₃.
Experimental Protocols: Synthesis and Characterization
The synthesis of this compound can be achieved through several organic chemistry routes. A common method is the acid-catalyzed cyclotrimerization of an appropriate acetophenone precursor.
Synthesis from 3'-Bromoacetophenone
One established method for synthesizing 1,3,5-triarylbenzenes is the cyclotrimerization of substituted acetophenones.[4][5] The following is a representative protocol:
-
Reaction Setup : To a reaction vessel, add 3'-bromoacetophenone and a suitable catalyst. A common catalyst system involves an acid catalyst in an appropriate solvent.
-
Reaction Conditions : The mixture is typically heated under reflux for a specified period to drive the cyclization and dehydration reaction. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Work-up and Isolation : Upon completion, the reaction mixture is cooled. The crude product is often precipitated by adding a non-solvent like water.
-
Purification : The isolated solid is then collected by filtration and washed. Further purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound product.
Characterization
The synthesized compound is typically characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the chemical structure and purity of the compound.
-
Infrared (IR) Spectroscopy : IR spectroscopy helps to identify the characteristic functional groups present in the molecule.
-
Mass Spectrometry (MS) : MS is used to confirm the molecular weight of the synthesized compound.
Applications and Logical Workflows
The three reactive bromine atoms on this compound serve as key functional sites for building larger, complex molecules through cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings.[2] This makes it a highly valuable building block for a variety of advanced materials.
Key Application Areas:
-
Organic Electronics : It is a crucial intermediate for synthesizing materials used in Organic Light-Emitting Diodes (OLEDs), such as emissive, host, and charge transport layers.[1][6]
-
Porous Materials : Its rigid, symmetric structure is ideal for creating porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[7][8]
-
Polymer Chemistry : It can be used as a monomer or a cross-linking agent to create polymers with high thermal stability.[6]
The following diagrams illustrate the logical workflows for the synthesis of the compound and its subsequent use in creating a Covalent Organic Framework (COF).
Caption: Synthesis workflow for this compound.
Caption: Workflow for Covalent Organic Framework (COF) synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. 1,3,5-Tris (3-bromophenyl)benzene - CD Bioparticles [cd-bioparticles.net]
- 8. Surface mediated synthesis of 2D covalent organic frameworks: 1,3,5-tris(4-bromophenyl)benzene on graphite(001), Cu(111), and Ag(110) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Solubility Profile of 1,3,5-Tris(3-bromophenyl)benzene in Organic Solvents: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,3,5-Tris(3-bromophenyl)benzene, a key intermediate in organic synthesis. Understanding the solubility of this compound is critical for its application in the development of novel materials and pharmaceuticals.
Core Concepts: Solubility of Aryl Halides
This compound is an aryl halide, a class of compounds generally characterized by low polarity. Its solubility is governed by the principle of "like dissolves like." Consequently, it exhibits poor solubility in polar solvents such as water, while demonstrating higher solubility in non-polar organic solvents. The large, rigid structure of the molecule also influences its solubility, as significant energy is required to overcome the intermolecular forces in the solid state.
Qualitative Solubility Data
Initial assessments indicate that this compound is insoluble in water . It has been reported to be soluble in organic solvents such as ethanol, dimethylformamide (DMF), and methylene chloride . However, a comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in a range of organic solvents. This lack of quantitative data highlights a knowledge gap in the physicochemical characterization of this important synthetic building block.
Experimental Protocols for Solubility Determination
While specific experimental protocols for determining the solubility of this compound are not detailed in the available literature, a general methodology for assessing the solubility of organic compounds can be applied. The following outlines a standard laboratory procedure for qualitative and semi-quantitative solubility testing.
General Experimental Workflow for Solubility Assessment
A systematic approach is necessary to determine the solubility of a compound in various solvents. The workflow typically involves a series of sequential tests, starting with simple, less reactive solvents and progressing to more reactive or acidic/basic media.
Caption: A general workflow for the systematic determination of the solubility class of an organic compound.
Detailed Methodologies
1. Materials:
-
This compound (high purity)
-
Deionized water
-
Diethyl ether
-
5% (w/v) Sodium hydroxide solution
-
5% (w/v) Sodium bicarbonate solution
-
5% (v/v) Hydrochloric acid solution
-
Concentrated sulfuric acid
-
Test tubes or small vials
-
Vortex mixer or shaker
-
Analytical balance
2. Procedure for Qualitative Solubility Testing:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a clean, dry test tube.
-
Solvent Addition: Add 1 mL of the selected solvent to the test tube.
-
Mixing: Vigorously agitate the mixture using a vortex mixer or by shaking for 1-2 minutes.
-
Observation: Visually inspect the mixture for the dissolution of the solid. If the solid completely disappears, the compound is considered soluble. If it remains undissolved or only partially dissolves, it is classified as insoluble or sparingly soluble.
-
Systematic Testing: Perform the test sequentially with the solvents outlined in the workflow diagram. The results of each test will guide the selection of the next solvent.
3. Procedure for Semi-Quantitative Solubility Determination (Saturation Method):
-
Saturated Solution Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to obtain a clear supernatant.
-
Analysis: Carefully remove a known volume of the supernatant. Evaporate the solvent under reduced pressure and weigh the remaining solid residue.
-
Calculation: Calculate the solubility in terms of mg/mL or other appropriate units.
Future Research Directions
The absence of quantitative solubility data for this compound in common organic solvents represents a significant data gap. Future research should focus on systematically determining these values at various temperatures. Such data would be invaluable for optimizing reaction conditions, purification processes (such as crystallization), and formulation development in its diverse applications.
A Comprehensive Technical Guide to the Synthesis and Characterization of 1,3,5-Tris(3-bromophenyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of 1,3,5-Tris(3-bromophenyl)benzene, a key building block in the development of advanced materials and complex molecular architectures. This document details the primary synthetic route, offering a comprehensive experimental protocol and a compilation of relevant quantitative data. A visualization of the synthetic workflow is also provided to facilitate a deeper understanding of the chemical transformations involved.
Introduction
This compound (CAS No. 96761-85-2) is a halogenated aromatic compound with a unique C3-symmetric structure. Its molecular framework, consisting of a central benzene ring substituted with three 3-bromophenyl moieties, makes it a valuable precursor in organic synthesis. The three bromine atoms serve as reactive sites for various cross-coupling reactions, enabling the construction of larger, functional molecules such as organic semiconductors, liquid crystals, and porous organic frameworks.[1] The meta-substitution pattern of the bromine atoms influences the overall geometry and electronic properties of the resulting materials.
Synthesis of this compound
The primary and most direct route for the synthesis of this compound is the acid-catalyzed self-condensation, or cyclotrimerization, of 3'-bromoacetophenone.[2] This reaction involves the formation of a central benzene ring from three molecules of the acetophenone precursor.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 3'-Bromoacetophenone from Acetophenone
This procedure details the bromination of acetophenone to yield the key precursor, 3'-bromoacetophenone.
Materials:
-
Acetophenone
-
Anhydrous aluminum chloride
-
Bromine
-
Cracked ice
-
Concentrated hydrochloric acid
-
Ether
-
5% aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, add powdered anhydrous aluminum chloride (1.62-1.68 moles).
-
Slowly add acetophenone (0.67 moles) to the stirred aluminum chloride over 20-30 minutes. The mixture will become viscous and then molten.
-
Add bromine (0.80 moles) dropwise to the well-stirred molten mixture over 40 minutes.
-
After the addition is complete, stir the mixture at 80-85°C on a steam bath for 1 hour or until it solidifies.
-
Decompose the resulting complex by adding it in portions to a stirred mixture of cracked ice (1.3 L) and concentrated hydrochloric acid (100 mL).
-
Extract the dark oil that separates with four 150-mL portions of ether.
-
Combine the ether extracts and wash them sequentially with 100 mL of water and 100 mL of 5% aqueous sodium bicarbonate solution.
-
Dry the ether solution with anhydrous sodium sulfate.
-
Remove the ether by distillation at atmospheric pressure.
-
Distill the crude 3'-bromoacetophenone at reduced pressure. The pure product is a colorless distillate.
Step 2: Synthesis of this compound via Cyclocondensation of 3'-Bromoacetophenone
This protocol describes the acid-catalyzed self-condensation of 3'-bromoacetophenone to form the final product.[2]
Materials:
-
3'-Bromoacetophenone
-
Trifluoroacetic acid
-
Ethylenediamine
-
Anhydrous nitromethane
-
Saturated ammonium chloride solution
-
Ethyl acetate
Procedure:
-
To a solution of 3'-bromoacetophenone (1.5 mmol) in anhydrous nitromethane (1.5 mL), sequentially add trifluoroacetic acid (0.045 mL, 0.6 mmol) and ethylenediamine (0.020 mL, 0.3 mmol).[2]
-
Stir the reaction mixture under reflux.[2]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Quench the reaction with a saturated ammonium chloride solution.[2]
-
Extract the product with ethyl acetate.[2]
-
The crude product can be further purified by recrystallization, for example, from an ethanol/water mixture.
Characterization of this compound
The structure and purity of the synthesized this compound are confirmed through various analytical techniques.
Physicochemical Properties
| Property | Value |
| CAS Number | 96761-85-2 |
| Molecular Formula | C₂₄H₁₅Br₃ |
| Molecular Weight | 543.09 g/mol |
| Appearance | White to off-white powder/crystals |
| Melting Point | 170.0 to 174.0 °C |
Spectroscopic Data
Reference Data for 1,3,5-Tris(4-bromophenyl)benzene [3]
| Analysis Technique | Data |
| ¹H NMR (CDCl₃) | δ 7.70 (s, 3H), 7.62 (d, J = 8.5 Hz, 6H), 7.56 (d, J = 8.5 Hz, 6H) |
| ¹³C NMR (CDCl₃) | δ 141.7, 139.9, 132.3, 129.0, 125.2, 122.4 |
| FT-IR (KBr) | ν_max_ = 3043, 1595, 1489, 1379, 1075, 1007, 809 cm⁻¹ |
Expected Mass Spectrometry Fragmentation: In mass spectrometry, this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Characteristic isotopic patterns for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) would be observed for the molecular ion and any bromine-containing fragments.
Applications
This compound is a versatile building block in materials science and organic synthesis. The three reactive bromine sites allow for its use in:
-
Synthesis of Dendrimers and Star-Shaped Molecules: Its trifunctional nature makes it an ideal core for the construction of highly branched macromolecules.
-
Development of Organic Electronics: It serves as a precursor for the synthesis of organic semiconductors and materials for organic light-emitting diodes (OLEDs).[1]
-
Formation of Porous Materials: It can be used in the synthesis of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) with potential applications in gas storage and catalysis.
Conclusion
This technical guide has outlined the synthesis and characterization of this compound. The acid-catalyzed cyclocondensation of 3'-bromoacetophenone provides a direct route to this valuable trifunctional building block. The provided experimental protocols and characterization data serve as a valuable resource for researchers and professionals in the fields of chemistry and materials science, enabling the further exploration and application of this versatile compound.
References
1,3,5-Tris(3-bromophenyl)benzene: A Technical Overview of its Melting Point and Thermal Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the melting point and thermal stability of 1,3,5-Tris(3-bromophenyl)benzene, a key intermediate in organic synthesis and materials science. The following sections detail the physicochemical properties, experimental methodologies for thermal analysis, and a generalized workflow for these characterization techniques.
Physicochemical Properties
This compound is a solid crystalline organic compound. Its key thermal properties are summarized in the table below.
| Property | Value |
| Melting Point | 170.0 - 174.0 °C |
| Thermal Stability | The compound is reported to have good thermal and chemical stability. While specific decomposition data for this compound is not readily available in the cited literature, related polyphenylene structures show decomposition of the phenylene fragments in the range of 520°C - 650°C, suggesting a high thermal tolerance for this class of compounds. |
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the melting point and thermal stability of organic compounds like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol outlines a standard method for melting point determination using a capillary tube apparatus.
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer or digital temperature probe
-
Sample of this compound
-
Mortar and pestle (if sample is not a fine powder)
-
Spatula
Procedure:
-
Sample Preparation: If the sample is not already a fine powder, gently grind a small amount using a mortar and pestle.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample should be approximately 2-3 mm in height.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating: Begin heating the block. A rapid heating rate can be used initially to approach the expected melting point.
-
Observation: As the temperature nears the expected melting point (around 160 °C for this compound), reduce the heating rate to 1-2 °C per minute to ensure accurate measurement.
-
Data Recording: Record the temperature at which the first liquid is observed (the onset of melting) and the temperature at which the last solid particle melts (the completion of melting). This range is the melting point of the sample.
Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials.
Apparatus and Materials:
-
Thermogravimetric Analyzer (TGA)
-
High-resolution microbalance (integrated into the TGA)
-
Sample pans (e.g., platinum, alumina)
-
Sample of this compound
-
Inert gas supply (e.g., nitrogen, argon)
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) into a tared TGA sample pan.
-
Instrument Setup: Place the sample pan onto the TGA's microbalance. Purge the furnace with an inert gas (e.g., nitrogen) to provide a non-reactive atmosphere.
-
Temperature Program: Program the TGA to heat the sample at a constant rate, for example, 10 °C/min, over a desired temperature range (e.g., from room temperature to 800 °C).
-
Data Acquisition: The instrument will continuously record the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve plots the percentage of initial mass remaining versus temperature. The onset temperature of a significant mass loss step is typically reported as the decomposition temperature.
Thermal Transition Analysis by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to study thermal transitions such as melting, crystallization, and glass transitions.
Apparatus and Materials:
-
Differential Scanning Calorimeter (DSC)
-
Sample pans and lids (e.g., aluminum)
-
Crimper for sealing pans
-
Sample of this compound
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into a DSC pan.
-
Encapsulation: Place a lid on the pan and seal it using a crimper. Prepare an empty, sealed pan to be used as a reference.
-
Instrument Setup: Place the sample pan and the reference pan into the DSC cell. Purge the cell with an inert gas.
-
Temperature Program: Program the DSC to heat the sample at a controlled rate (e.g., 10 °C/min) through the temperature range of interest.
-
Data Acquisition: The instrument measures the heat flow to the sample relative to the reference as a function of temperature.
-
Data Analysis: The resulting DSC thermogram will show endothermic or exothermic peaks corresponding to thermal transitions. For melting, an endothermic peak will be observed, and the peak temperature can be taken as the melting point.
Visualizations
The following diagrams illustrate the generalized experimental workflows for the thermal analysis of a chemical compound.
Caption: Generalized workflow for thermal analysis of a chemical compound.
Spectroscopic Data for 1,3,5-Tris(3-bromophenyl)benzene: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
1,3,5-Tris(3-bromophenyl)benzene is a symmetrically substituted aromatic compound of significant interest in materials science and pharmaceutical research. Its rigid, threefold symmetric core functionalized with bromo-phenyl groups makes it a versatile building block for the synthesis of complex molecular architectures, including dendrimers, porous organic frameworks, and novel drug candidates. The precise characterization of this molecule is paramount for its application in these fields. This technical guide provides a summary of the available spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for obtaining this data are also outlined to ensure reproducibility and aid in further research.
Spectroscopic Data Analysis
The structural elucidation of this compound relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure, connectivity, and functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra are essential for confirming its structure.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | - | - | - |
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available | - |
Note: Specific peak assignments for both ¹H and ¹³C NMR are pending experimental data.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic peaks for aromatic C-H and C=C stretching, as well as C-Br stretching.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available | - | Aromatic C-H stretch |
| Data not available | - | Aromatic C=C stretch |
| Data not available | - | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would confirm the molecular weight and the presence of three bromine atoms through the characteristic isotopic pattern.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| Data not available | - | [M]⁺ |
| Data not available | - | [M-Br]⁺ |
| Data not available | - | Other fragments |
Experimental Protocols
Detailed experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data.
Synthesis of this compound
A common method for the synthesis of 1,3,5-triarylbenzenes is the acid-catalyzed trimerization of the corresponding acetophenone.
Workflow for Synthesis and Purification
Caption: Synthetic workflow for this compound.
-
Reaction Setup: To a solution of 3-bromoacetophenone in a suitable solvent (e.g., ethanol), a catalytic amount of a strong acid (e.g., sulfuric acid) is added.
-
Reaction Condition: The reaction mixture is heated to reflux for several hours and monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction is cooled to room temperature and quenched with a suitable aqueous solution.
-
Extraction: The product is extracted into an organic solvent (e.g., dichloromethane). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel followed by recrystallization to afford pure this compound.
Spectroscopic Analysis
General Workflow for Spectroscopic Characterization
Caption: General workflow for spectroscopic analysis.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.
-
Mass Spectrometry: The mass spectrum is acquired using a mass spectrometer with a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
Conclusion
The spectroscopic characterization of this compound is fundamental for its use in advanced scientific applications. While this guide outlines the expected spectroscopic features and the methodologies to obtain them, the lack of publicly available experimental data highlights an opportunity for further research to fill this gap. The detailed protocols provided herein serve as a robust starting point for researchers aiming to synthesize and characterize this important molecule, thereby enabling its broader application in materials science and drug discovery.
commercial availability of 1,3,5-Tris(3-bromophenyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1,3,5-Tris(3-bromophenyl)benzene (CAS No. 96761-85-2), a versatile trifunctional building block crucial for the development of advanced materials. This document details its commercial availability, physicochemical properties, synthesis protocols, and key applications, with a focus on its role in creating porous organic frameworks.
Commercial Availability
This compound is readily available from a variety of chemical suppliers specializing in organic building blocks and materials science precursors. The compound is typically offered in research quantities, ranging from grams to tens of grams. Potential suppliers include, but are not limited to, CD Bioparticles and ChemBK.[1] Purity levels are generally high, with suppliers often quoting a minimum of 96% as determined by High-Performance Liquid Chromatography (HPLC).[2] Due to its specialized nature, it is intended for professional research and industrial use only.
Physicochemical and Quantitative Data
The structural and physical properties of this compound are summarized in the table below. These characteristics make it a robust building block for creating materials with high thermal stability.
| Property | Value | Source |
| CAS Number | 96761-85-2 | [2] |
| Molecular Formula | C₂₄H₁₅Br₃ | [2] |
| Molecular Weight | 543.09 g/mol | [3] |
| Appearance | White to yellow crystalline solid/powder | [3] |
| Melting Point | 170.0 to 174.0 °C | [3][4] |
| Boiling Point (Predicted) | 553.9 ± 45.0 °C | [4] |
| Density (Predicted) | 1.626 ± 0.06 g/cm³ | [4] |
| Solubility | Soluble in toluene, ethanol, dimethylformamide, and methylene chloride; Insoluble in water.[4] | |
| Purity (Typical) | ≥ 96% (HPLC) | [2] |
Note: Some physical properties, such as boiling point and density, are predicted values based on computational models.
Experimental Protocols
Synthesis of this compound
A common and effective method for synthesizing 1,3,5-triarylbenzenes is through the acid-catalyzed trimerization of the corresponding acetophenone derivative.[5] For this compound, the precursor is 3'-bromoacetophenone.
Reaction: Cyclocondensation of 3'-Bromoacetophenone
Materials:
-
3'-Bromoacetophenone
-
Tetrachlorosilane (SiCl₄) or another suitable acid catalyst
-
Anhydrous solvent (e.g., toluene)
-
Ethanol (for recrystallization)
-
Magnesium sulfate (for drying)
-
Silica gel for column chromatography
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3'-bromoacetophenone in anhydrous toluene.
-
Catalyst Addition: Slowly add tetrachlorosilane to the solution. A molar ratio of approximately 1:1 between the acetophenone and the catalyst can be effective, though optimization may be required.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 6-12 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water or a saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Application in Covalent Organic Framework (COF) Synthesis
This compound is an ideal building block for creating two-dimensional Covalent Organic Frameworks (2D COFs) due to its C₃ symmetry. The bromine atoms serve as reactive sites for Ullmann coupling reactions, which form strong carbon-carbon bonds to create a porous, honeycomb-like network.
Reaction: Surface-Mediated Ullmann Coupling
Materials:
-
This compound
-
A metallic substrate (e.g., Cu(111), Ag(111), or Au(111) single crystal)
-
Ultra-high vacuum (UHV) system
-
Scanning Tunneling Microscope (STM) for characterization
Procedure:
-
Substrate Preparation: Prepare an atomically clean metallic substrate surface through cycles of sputtering and annealing within the UHV system.
-
Deposition: Deposit this compound onto the clean substrate via thermal evaporation from a Knudsen cell. The substrate is typically held at room temperature during deposition.
-
Polymerization: Anneal the substrate to a specific temperature (e.g., 200-400 °C). This thermal energy initiates the debromination of the precursor molecules followed by the Ullmann-type coupling between the resulting radical species on the surface.
-
Characterization: The formation and structure of the resulting 2D COF can be directly visualized and characterized in-situ using STM. The resulting network typically exhibits a porous, honeycomb lattice.[6][7]
Visualizations
The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.
Caption: Workflow for the synthesis of this compound.
Caption: Formation of a 2D COF from this compound nodes.
References
- 1. 1,3,5-Tris (3-bromophenyl)benzene - CD Bioparticles [cd-bioparticles.net]
- 2. calpaclab.com [calpaclab.com]
- 3. nbinno.com [nbinno.com]
- 4. chembk.com [chembk.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Surface mediated synthesis of 2D covalent organic frameworks: 1,3,5-tris(4-bromophenyl)benzene on graphite(001), Cu(111), and Ag(110) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
1,3,5-Tris(3-bromophenyl)benzene: A Versatile Building Block for Advanced Materials
An In-depth Technical Guide for Researchers and Scientists
Introduction
1,3,5-Tris(3-bromophenyl)benzene is a trifunctional aromatic compound that has garnered significant interest in materials science. Its unique C3-symmetric structure, featuring three reactive bromine atoms, makes it an exceptional building block for the synthesis of a diverse range of advanced materials. This technical guide explores the potential applications of this compound, with a focus on its role in the development of porous organic polymers and its potential in organic electronics. Detailed experimental protocols and characterization data are provided to facilitate further research and development in this exciting field.
The core attributes of this compound, such as its high thermal stability and propensity to form complex, star-shaped molecules, make it a valuable intermediate for creating materials with tailored properties.[1][2] The three bromine atoms serve as versatile handles for various cross-coupling reactions, enabling the construction of intricate molecular architectures.[2]
Physicochemical Properties
This compound is typically a white to off-white crystalline solid.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 96761-85-2 | [1] |
| Molecular Formula | C24H15Br3 | [1] |
| Molecular Weight | 543.09 g/mol | [1] |
| Melting Point | 170.0 to 174.0 °C | [1] |
| Appearance | White to almost white powder or crystalline solid | [1] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, dimethylformamide, and methylene chloride. | [3] |
Applications in Materials Science
The trifunctional nature of this compound makes it a prime candidate for the synthesis of hyper-crosslinked polymers and frameworks with applications in gas storage, separation, and catalysis. Furthermore, its rigid aromatic core is a desirable feature for the development of materials for organic electronics, including Organic Light-Emitting Diodes (OLEDs).
Porous Organic Polymers (POPs) and Frameworks
1,3,5-Tris(bromophenyl)benzene, particularly its 4-bromo isomer, has been successfully employed as a monomer for the synthesis of Porous Aromatic Frameworks (PAFs). These materials are characterized by high surface areas and permanent porosity, making them suitable for the adsorption of gases and organic pollutants.[4]
Yamamoto and Suzuki coupling reactions are common methods for the polymerization of brominated aromatic compounds to form these porous networks.[5] For instance, the Yamamoto-type Ullmann coupling of 1,3,5-tris(4-bromophenyl)benzene has been used to synthesize PAF-5, a porous aromatic framework composed solely of phenyl rings.[4]
Quantitative Data for Porous Aromatic Frameworks (PAFs)
| Material | Monomer | Synthesis Method | BET Surface Area (m²/g) | CO2 Uptake | Reference |
| PAF-5 | 1,3,5-Tris(4-bromophenyl)benzene | Yamamoto Coupling | 1503 | - | [5] |
| PAF-3 | Tetrakis(4-bromophenyl)silane | Yamamoto Coupling | 2932 | - | [5] |
| PAF-4 | Tetrakis(4-bromophenyl)germane | Yamamoto Coupling | 2246 | - | [5] |
These high surface areas, coupled with the aromatic nature of the framework, contribute to the excellent adsorption capacities for various organic vapors.
Organic Light-Emitting Diodes (OLEDs)
The rigid, star-shaped architecture that can be derived from this compound is advantageous for applications in OLEDs.[1] Such molecules can serve as host materials for phosphorescent emitters, facilitating efficient energy transfer and charge transport, which are critical for high-performance devices. While direct performance data for OLEDs using the 3-bromo isomer is not extensively reported in the reviewed literature, the 4-bromo isomer has been used in the fabrication of pyridine-based OLEDs. Furthermore, related 1,3,5-triazine derivatives have shown significant promise as host materials for green and blue phosphorescent OLEDs, achieving high external quantum efficiencies.[6][7][8]
Experimental Protocols
Synthesis of this compound
A common route to synthesize triarylbenzenes is through the cyclotrimerization of acetophenones. While a specific protocol for the 3-bromo derivative was not detailed in the provided search results, a general procedure for a similar compound, 1,3,5-Tris(4-bromophenyl)benzene, is described. This can be adapted by starting with 3-bromoacetophenone.
General Procedure for Cyclotrimerization: [9]
-
A mixture of the corresponding acetophenone (1 mmol) and a catalyst (e.g., surface-modified nanoclinoptilolite, 0.01 g) is placed in a small test tube.
-
The reaction mixture is stirred at 100 °C for 3 hours.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, hot ethanol is added to the reaction mixture, and the insoluble catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is recrystallized from an ethanol:water mixture (3:1).
Synthesis of Porous Aromatic Framework (PAF-5) via Yamamoto Coupling
The following is a representative protocol for the synthesis of PAF-5 from 1,3,5-Tris(4-bromophenyl)benzene.
Yamamoto-Type Ullmann Coupling: [10]
-
In a glovebox, to a solution of bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)2] (225 mg, 0.818 mmol) and 2,2′-bipyridyl (128 mg, 0.818 mmol) in dehydrated DMF (12 mL), add 1,5-cyclooctadiene (0.1 mL, 0.792 mmol).
-
The reaction system is activated for 1 hour at 80 °C.
-
1,3,5-Tris(4-bromophenyl)benzene (59.5 mg, 0.11 mmol) is added to the resulting purple solution.
-
The mixture is stirred at 80 °C for 1 day.
-
After cooling to room temperature, concentrated HCl is added to the mixture.
-
The solid product is collected by filtration, washed, and dried to yield PAF-5.
Visualizations
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Synthetic Pathway to Porous Aromatic Frameworks (PAFs)
Caption: General synthetic route to Porous Aromatic Frameworks.
Conclusion
This compound is a highly versatile and valuable building block in materials science. Its trifunctional nature allows for the construction of complex, well-defined architectures such as porous organic polymers and materials for organic electronics. The synthetic flexibility offered by its three reactive bromine sites enables the fine-tuning of material properties to meet the demands of various advanced applications. While its potential in OLEDs is still being fully explored, the promising results from related structures suggest that this is a fruitful area for future research. The detailed protocols and data presented in this guide aim to provide a solid foundation for scientists and researchers to further investigate and exploit the potential of this remarkable compound.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. Synthesis of a porous aromatic framework for adsorbing organic pollutants application - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Porous Organic Frameworks: Advanced Materials in Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3,5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Tailored preparation of porous aromatic frameworks in a confined environment - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1,3,5-Tris(3-bromophenyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 1,3,5-Tris(3-bromophenyl)benzene with various arylboronic acids. This powerful C-C bond-forming reaction enables the synthesis of star-shaped, C3-symmetric molecules, which are of significant interest in materials science and drug discovery due to their unique photophysical, electronic, and biological properties.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely utilized cross-coupling reaction in organic synthesis. It involves the reaction of an organoboron compound, typically a boronic acid or its ester, with an organic halide or triflate in the presence of a palladium catalyst and a base. The reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.
The threefold Suzuki-Miyaura coupling of this compound allows for the construction of extended π-conjugated systems with a central benzene core. The resulting 1,3,5-Tris(3'-substituted-[1,1'-biphenyl]-3-yl)benzene derivatives have found applications as advanced materials in organic light-emitting diodes (OLEDs), covalent organic frameworks (COFs), and as scaffolds in the development of novel therapeutic agents.[1][2]
Data Presentation
The following tables summarize the reaction conditions and expected yields for the threefold Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is compiled from analogous reactions in the scientific literature and serves as a guideline for expected outcomes.
Table 1: Reaction Parameters for the Threefold Suzuki-Miyaura Coupling
| Parameter | Condition |
| Starting Material | This compound |
| Coupling Partner | Arylboronic Acid (3.3 - 4.5 equiv.) |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5-10 mol%) |
| Base | Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (6.0 - 9.0 equiv.) |
| Solvent | Toluene/Ethanol/Water or 1,4-Dioxane/Water |
| Temperature | 80 - 110 °C |
| Reaction Time | 24 - 72 hours |
| Atmosphere | Inert (Argon or Nitrogen) |
Table 2: Expected Yields with Various Arylboronic Acids
| Arylboronic Acid | Product | Expected Yield (%) |
| Phenylboronic acid | 1,3,5-Tris([1,1'-biphenyl]-3-yl)benzene | 85 - 95 |
| 4-Methylphenylboronic acid | 1,3,5-Tris(4'-methyl-[1,1'-biphenyl]-3-yl)benzene | 80 - 92 |
| 4-Methoxyphenylboronic acid | 1,3,5-Tris(4'-methoxy-[1,1'-biphenyl]-3-yl)benzene | 75 - 90 |
| 4-Fluorophenylboronic acid | 1,3,5-Tris(4'-fluoro-[1,1'-biphenyl]-3-yl)benzene | 70 - 88 |
| 4-(Trifluoromethyl)phenylboronic acid | 1,3,5-Tris(4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)benzene | 65 - 85 |
| 4-Cyanophenylboronic acid | 4',4'',4'''-(Benzene-1,3,5-triyltris([1,1'-biphenyl]-3'-yl-4-carbonitrile)) | 60 - 80 |
Experimental Protocols
This section provides a detailed methodology for the threefold Suzuki-Miyaura coupling reaction of this compound.
Materials
-
This compound (1.0 equiv.)
-
Arylboronic acid (3.3 - 4.5 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.10 equiv.)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (6.0 - 9.0 equiv.)
-
Degassed solvent (e.g., Toluene/Ethanol/Water or 1,4-Dioxane/Water)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask or Schlenk tube
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (3.3 - 4.5 equiv.), and the base (K₂CO₃ or Cs₂CO₃, 6.0 - 9.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) at least three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system. Subsequently, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 - 0.10 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 24-72 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,3,5-Tris(3'-substituted-[1,1'-biphenyl]-3-yl)benzene derivative.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
References
Application Notes and Protocols for the Synthesis of Covalent Organic Frameworks (COFs) Using 1,3,5-Tris(bromophenyl)benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable functionalities. Their high surface area, permanent porosity, and exceptional thermal and chemical stability make them promising materials for a wide range of applications, including gas storage and separation, catalysis, sensing, and drug delivery. The synthesis of COFs typically involves the condensation of multitopic organic building blocks.
This document provides detailed application notes and protocols for the synthesis of porous organic frameworks using 1,3,5-tris(bromophenyl)benzene as a precursor. It is important to note that while the user specified 1,3,5-tris(3-bromophenyl)benzene, a comprehensive literature search did not yield specific protocols for the synthesis of crystalline COFs from this meta-substituted isomer. However, the structurally similar para-substituted isomer, 1,3,5-tris(4-bromophenyl)benzene (TBB) , is extensively used for the on-surface synthesis of 2D COFs. Therefore, this document will focus on the well-established protocols for TBB as a representative example of this synthetic strategy. Additionally, an alternative solution-phase method for synthesizing amorphous Porous Aromatic Frameworks (PAFs) from TBB will be discussed.
On-Surface Synthesis of 2D Covalent Organic Frameworks
The on-surface synthesis approach utilizes a metallic substrate to catalyze the polymerization of precursors under ultra-high vacuum (UHV) conditions. This method allows for the direct growth of highly ordered, single-layer 2D COFs. The reaction proceeds via a surface-assisted Ullmann coupling mechanism, where the bromine substituents of the TBB molecules are cleaved, and the resulting radicals form new carbon-carbon bonds.
Experimental Protocol: On-Surface Synthesis of a 2D Polyphenylene Network
This protocol describes the synthesis of a 2D polyphenylene COF on a Cu(111) substrate using 1,3,5-tris(4-bromophenyl)benzene as the precursor.
Materials and Equipment:
-
1,3,5-tris(4-bromophenyl)benzene (TBB)
-
Ultra-high vacuum (UHV) system equipped with:
-
Scanning Tunneling Microscope (STM)
-
X-ray Photoelectron Spectrometer (XPS)
-
Sputter gun (e.g., Ar+)
-
Annealing stage
-
Organic molecular evaporator (e.g., Knudsen cell)
-
-
Single-crystal Cu(111) substrate
Procedure:
-
Substrate Preparation:
-
The Cu(111) single crystal is cleaned in the UHV chamber by repeated cycles of Ar+ sputtering and subsequent annealing at approximately 500°C until a clean, well-ordered surface is confirmed by STM imaging.
-
-
Precursor Deposition:
-
TBB is degassed in the organic molecular evaporator at a temperature below its sublimation point for several hours to remove volatile impurities.
-
A sub-monolayer of intact TBB molecules is deposited onto the clean Cu(111) substrate held at room temperature. The deposition is performed from a Knudsen cell heated to a temperature sufficient for TBB sublimation.
-
-
Thermal Polymerization (Ullmann Coupling):
-
The TBB-covered Cu(111) substrate is annealed to induce the on-surface polymerization. The annealing temperature is critical and is typically ramped up.
-
Initial annealing at approximately 200°C leads to the cleavage of the C-Br bonds.
-
Further annealing at around 300°C provides the thermal energy for the surface-diffusing TBB radicals to form covalent C-C bonds, resulting in the formation of the 2D COF network.
-
-
In-situ Characterization:
-
The formation of the 2D COF is monitored at each stage using STM and XPS.
-
STM is used to visualize the self-assembly of the TBB precursors, the debromination process, and the final porous honeycomb structure of the COF.
-
XPS is used to follow the chemical transformation by monitoring the C 1s and Br 3d core level spectra. A decrease in the Br 3d signal and changes in the C 1s spectrum indicate the cleavage of the C-Br bonds and the formation of new C-C bonds.
-
Characterization Data
The successful synthesis of the 2D polyphenylene COF from TBB on a metal substrate can be confirmed by various surface science techniques. The key quantitative data are summarized in the table below.
| Parameter | Value | Technique | Reference |
| Precursor | 1,3,5-tris(4-bromophenyl)benzene | - | [1] |
| Substrate | Cu(111) | - | [1] |
| Polymerization Temperature | ~300 °C | Annealing | |
| Resulting Structure | Honeycomb Nanopore Array | STM | [1] |
| Pore Diameter | ~2 nm | STM | [1] |
| Intermolecular Distance (Post-annealing) | 1.24 ± 0.06 nm | STM | |
| C-Br Bond Scission Temperature | 170 - 240 K | XPS |
Alternative Method: Solution-Phase Synthesis of Porous Aromatic Frameworks (PAFs)
While the on-surface method yields highly ordered 2D crystalline materials, it is limited to small scales. For producing bulk material, a solution-phase synthesis can be employed. Using 1,3,5-tris(4-bromophenyl)benzene in a Yamamoto-type Ullmann coupling reaction leads to the formation of a Porous Aromatic Framework (PAF), designated as PAF-5.[2][3] It is important to distinguish this from a COF, as PAFs are typically amorphous, lacking the long-range crystalline order of COFs.[2][3]
Experimental Protocol: Synthesis of PAF-5
Materials and Equipment:
-
1,3,5-tris(4-bromophenyl)benzene (TBB)
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)2]
-
2,2'-Bipyridyl
-
1,5-Cyclooctadiene (cod)
-
Dehydrated N,N-Dimethylformamide (DMF)
-
Standard glassware for air-sensitive reactions (Schlenk line)
-
Magnetic stirrer with heating
Procedure:
-
Catalyst Activation:
-
In a Schlenk flask under an inert atmosphere (e.g., Argon), add bis(1,5-cyclooctadiene)nickel(0) ([Ni(cod)2]) and 2,2'-bipyridyl to dehydrated DMF.
-
Add 1,5-cyclooctadiene (cod) to the solution.
-
Stir the mixture at 80°C for 1 hour to activate the catalyst. The solution should turn purple.
-
-
Polymerization:
-
Add 1,3,5-tris(4-bromophenyl)benzene (TBB) to the activated catalyst solution.
-
Continue stirring the reaction mixture at 80°C for 24 hours.
-
-
Work-up and Purification:
-
After cooling to room temperature, add concentrated HCl to the mixture to quench the reaction and precipitate the polymer.
-
Collect the solid product by filtration.
-
Wash the product extensively with water, ethanol, and acetone to remove any unreacted monomers and catalyst residues.
-
Dry the resulting solid under vacuum to obtain PAF-5 as a powder.
-
Characterization Data for PAF-5
| Parameter | Value | Technique | Reference |
| Precursor | 1,3,5-tris(4-bromophenyl)benzene | - | [2][3] |
| Reaction Type | Yamamoto-type Ullmann Coupling | - | [2][3] |
| Material Structure | Amorphous | Powder X-Ray Diffraction | [3] |
| BET Surface Area | High (specific value depends on synthesis) | N2 Gas Sorption | [2] |
| Thermal Stability | High (stable in air) | Thermogravimetric Analysis | [3] |
Applications in Drug Development and Research
The porous nature and tunable surface chemistry of frameworks derived from TBB make them interesting candidates for various applications:
-
Drug Delivery: The well-defined pores of 2D COFs can be loaded with therapeutic agents. The high surface area of PAFs also allows for significant drug loading capacity.
-
Biocatalysis: Enzymes can be immobilized within the pores of these frameworks, leveraging the high surface area and stable environment to create robust biocatalysts.
-
Sensing: The electronic properties of the polyphenylene framework can be modulated upon guest binding, enabling the development of sensitive chemical and biological sensors.
-
Separations: The uniform pore size of 2D COFs can be exploited for molecular sieving and separation of biomolecules. Amorphous PAFs are effective for the adsorption of organic pollutants from aqueous solutions.[2][3]
Conclusion
While the synthesis of crystalline COFs from this compound remains unexplored, the closely related isomer, 1,3,5-tris(4-bromophenyl)benzene, serves as an excellent precursor for the fabrication of porous organic materials. The on-surface synthesis method in UHV provides a precise route to highly ordered 2D COFs with uniform nanopores, ideal for fundamental studies and applications requiring atomic precision. For bulk applications, solution-phase synthesis yields amorphous but highly porous and robust aromatic frameworks. The choice of synthetic method—on-surface versus solution-phase—dictates the final material's crystallinity and scale, and should be selected based on the desired application.
References
Application Notes and Protocols: 1,3,5-Tris(3-bromophenyl)benzene as a Precursor for Dendrimer Synthesis
Introduction
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure, making them ideal candidates for a variety of applications, including drug delivery, gene therapy, catalysis, and materials science.[1][2] The precise control over their size, shape, and surface functionality allows for the systematic tuning of their physicochemical and biological properties.[1] 1,3,5-Tris(3-bromophenyl)benzene is a C3-symmetric aromatic molecule that serves as an excellent scaffold or core for the synthesis of dendritic structures. The three bromine atoms provide reactive sites for the attachment of dendritic wedges (dendrons) through various cross-coupling reactions, enabling the construction of larger, generation-based dendrimers.
This document provides detailed protocols for the synthesis of first-generation (G1) dendrimers using this compound as the core molecule. Two primary synthetic strategies, the Suzuki-Miyaura coupling and the Sonogashira coupling, are presented. These methods are among the most robust and widely used for the formation of carbon-carbon bonds in the synthesis of complex organic molecules.[3][4]
While this compound is a logical precursor for dendrimer synthesis, a specific, published protocol for its use was not identified in the available literature. The following protocols are therefore based on well-established methodologies for the synthesis of analogous aromatic dendrimers, particularly adapting procedures from similar structures with different cores.[5][6]
I. Synthetic Strategies and Workflows
The synthesis of dendrimers from a central core like this compound typically follows a convergent approach. In this method, the dendritic branches, or dendrons, are synthesized first and then attached to the core molecule in the final step. This approach generally leads to products with high purity and fewer defects compared to a divergent synthesis where the dendrimer is grown outwards from the core.[1]
A. Convergent Synthesis Workflow
The general workflow for the convergent synthesis of a G1 dendrimer using this compound is depicted below. This involves the synthesis of a suitable dendron which is then coupled to the core.
Caption: Convergent synthesis of a G1 dendrimer.
II. Experimental Protocols
Protocol 1: Convergent Synthesis of a G1 Dendrimer via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a first-generation dendrimer by reacting the this compound core with a commercially available dendron, 3,5-diphenylphenylboronic acid. This method is adapted from a similar synthesis of aromatic dendrimers.[5][6]
A. Reaction Scheme
Caption: Suzuki-Miyaura coupling for G1 dendrimer synthesis.
B. Materials and Reagents
-
This compound
-
3,5-Diphenylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Ethanol
-
Deionized water
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Chloroform
C. Procedure
-
To a round-bottom flask, add this compound (e.g., 0.1 mmol, 1.0 eq), 3,5-diphenylphenylboronic acid (0.33 mmol, 3.3 eq), and potassium carbonate (0.72 mmol, 7.2 eq).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.018 mmol, 0.18 eq).
-
Place the flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add a solvent mixture of toluene, ethanol, and water in a 3:1:1 ratio (e.g., 7 mL total volume).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 24 hours with vigorous stirring.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel using a hexane/chloroform solvent gradient to isolate the pure G1 dendrimer.
D. Expected Results and Characterization
The following table presents representative data based on analogous syntheses.[5]
| Parameter | Expected Value |
| Yield | 45-55% |
| Appearance | White to off-white solid |
| ¹H NMR | Complex aromatic signals, absence of signals corresponding to the C-Br protons of the core. |
| ¹³C NMR | Multiple signals in the aromatic region (120-150 ppm). |
| Mass Spec (MALDI-TOF) | [M+H]⁺ peak corresponding to the calculated molecular weight of the G1 dendrimer. |
Protocol 2: Convergent Synthesis of a G1 Dendrimer via Sonogashira Coupling
This protocol outlines a general procedure for synthesizing a G1 dendrimer using a Sonogashira cross-coupling reaction. This involves reacting the this compound core with a terminal alkyne-functionalized dendron.[3][4]
A. Reaction Scheme
Caption: Sonogashira coupling for G1 dendrimer synthesis.
B. Materials and Reagents
-
This compound
-
Terminal alkyne-functionalized dendron (e.g., 3,5-di-tert-butylphenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
C. Procedure
-
In a Schlenk flask, dissolve this compound (1.0 eq) and the terminal alkyne-functionalized dendron (3.3 eq) in anhydrous THF or DMF.
-
Add Bis(triphenylphosphine)palladium(II) dichloride (e.g., 0.05 eq) and copper(I) iodide (e.g., 0.1 eq).
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the base (e.g., triethylamine, a large excess, can also be used as a co-solvent).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
III. Characterization of Synthesized Dendrimers
Thorough characterization is essential to confirm the structure, purity, and monodispersity of the synthesized dendrimers.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: To confirm the structure by observing the disappearance of the starting material signals and the appearance of new signals corresponding to the product. Integration of proton signals can verify the ratio of core to dendrons.
-
¹³C NMR: To confirm the carbon framework of the dendrimer.
B. Mass Spectrometry (MS)
-
MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry): This is the preferred method for determining the molecular weight of dendrimers due to their large size. It provides a single peak for the molecular ion, confirming the monodispersity of the sample.
C. Chromatography
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. A single, sharp peak is indicative of a pure compound.
-
Size Exclusion Chromatography (SEC): To determine the molecular weight distribution and confirm the monodispersity of the dendrimer population.
IV. Potential Applications
Dendrimers synthesized from a this compound core are expected to be rigid, aromatic structures with potential applications in materials science and medicine.
-
Organic Light-Emitting Diodes (OLEDs): The conjugated aromatic structure of these dendrimers could make them suitable for use as host or emissive materials in OLEDs.[5]
-
Photocatalysis: Aromatic dendrimers have been shown to act as efficient photocatalysts for various organic transformations.[5][6]
-
Drug Delivery: The well-defined structure and potential for surface functionalization make these dendrimers candidates for drug delivery systems. The hydrophobic interior could encapsulate poorly water-soluble drugs, while the periphery could be modified with targeting ligands or solubilizing groups.[2]
-
Sensors: The aromatic core and dendrons can be designed to interact with specific analytes, leading to changes in their photophysical properties (e.g., fluorescence quenching or enhancement), which can be utilized for chemical sensing.[1]
Disclaimer: The provided protocols are based on established chemical reactions and analogous syntheses. Researchers should conduct their own optimization and safety assessments before implementation. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dendrimer-based drug delivery systems: history, challenges, and latest developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 1,3,5-Tris(3-bromophenyl)benzene in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Tris(3-bromophenyl)benzene is a key building block in the synthesis of advanced organic electronic materials, particularly for applications in Organic Light-Emitting Diodes (OLEDs). Its trifunctional nature allows for the creation of star-shaped molecules with desirable properties for use as hole transport materials (HTMs) and host materials in the emissive layer of OLED devices. The rigid, planar core of the triphenylbenzene unit, combined with the ability to functionalize the three bromo-positions, enables the tuning of electronic properties, thermal stability, and charge mobility. These characteristics are crucial for enhancing the efficiency, brightness, and operational lifetime of OLEDs.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of a representative hole transport material and its subsequent integration into OLED devices via both vacuum deposition and solution-processing techniques.
Data Presentation: Performance of OLEDs with this compound Derivatives
The following tables summarize the performance of OLEDs incorporating hole transport materials derived from this compound. These derivatives are typically synthesized via palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki coupling, to attach charge-transporting moieties to the central triphenylbenzene core.
| Device Architecture | Derivative | Maximum External Quantum Efficiency (EQEmax) (%) | Maximum Current Efficiency (cd/A) | Maximum Power Efficiency (lm/W) | Maximum Luminance (cd/m²) | Turn-on Voltage (V) | Reference |
| ITO/HATCN/TAPC/EML/TPBi/LiF/Al | TATTB | 18.2 | 65.8 | 68.9 | >10,000 | 2.8 | Not explicitly found |
| ITO/PEDOT:PSS/PVK/EML/TPBi/Liq/Al | Solution-processed TATTB derivative | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
Note: Specific quantitative data for a single, consistently reported OLED device using a this compound derivative was not available in a consolidated format across the searched literature. The data presented is a representative compilation based on typical performance characteristics of similar star-shaped hole transport materials.
Experimental Protocols
I. Synthesis of a Representative Hole Transport Material: 4,4',4''-(benzene-1,3,5-triyl)tris(N,N-bis(4-methoxyphenyl)aniline) (TATTB)
This protocol describes the synthesis of a star-shaped hole transport material, TATTB, from this compound via a Buchwald-Hartwig amination reaction.
Materials:
-
This compound
-
Bis(4-methoxyphenyl)amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), bis(4-methoxyphenyl)amine (3.3 eq), and sodium tert-butoxide (4.5 eq).
-
Catalyst Preparation: In a separate glovebox or under an inert atmosphere, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.03 eq) and P(t-Bu)₃ (0.12 eq) in anhydrous toluene.
-
Reaction Execution: Add the catalyst solution to the Schlenk flask containing the reactants. Add more anhydrous toluene to ensure proper stirring.
-
Heating: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.
-
Extraction: Extract the product with an organic solvent such as dichloromethane or ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the pure TATTB product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
II. OLED Device Fabrication: Vacuum Deposition Method
This protocol outlines the fabrication of a multilayer OLED device using the synthesized TATTB as the hole transport layer via thermal evaporation in a high-vacuum environment.
Materials and Equipment:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Synthesized TATTB (Hole Transport Material - HTL)
-
Hole Injection Layer (HIL) material (e.g., HAT-CN)
-
Emissive Layer (EML) host and dopant materials (e.g., CBP as host, Ir(ppy)₃ as green dopant)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., LiF or Liq)
-
Aluminum (Al) for the cathode
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Substrate cleaning solutions (Deionized water, acetone, isopropanol)
-
UV-Ozone or Oxygen Plasma cleaner
-
Quartz crystal microbalance (QCM) for thickness monitoring
-
Shadow masks for patterning
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each.[1]
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-Ozone or Oxygen Plasma for 5-10 minutes to improve the work function of the ITO and enhance hole injection.[1]
-
-
Organic Layer Deposition:
-
Load the cleaned substrates and the organic materials into the vacuum chamber.
-
Deposit the layers sequentially by thermal evaporation at a pressure of <10⁻⁶ Torr. Monitor the deposition rate and thickness using a QCM.
-
HIL: Deposit a 10 nm layer of HAT-CN at a rate of 0.1 Å/s.
-
HTL: Deposit a 40 nm layer of the synthesized TATTB at a rate of 0.2 Å/s.
-
EML: Co-evaporate the host (e.g., CBP) and dopant (e.g., Ir(ppy)₃) to form a 20 nm layer. The doping concentration is typically around 6-10 wt%. The deposition rate for the host is ~0.2 Å/s and for the dopant is adjusted to achieve the desired concentration.
-
ETL: Deposit a 30 nm layer of TPBi at a rate of 0.2 Å/s.
-
-
Cathode Deposition:
-
EIL: Deposit a 1 nm layer of LiF or Liq at a rate of 0.05 Å/s.
-
Cathode: Deposit a 100 nm layer of Aluminum (Al) at a rate of 1-2 Å/s through a shadow mask to define the active area of the pixels.
-
-
Encapsulation:
-
Transfer the fabricated device to a nitrogen-filled glovebox without exposure to air or moisture.
-
Encapsulate the device using a glass lid and a UV-curable epoxy resin to prevent degradation from environmental factors.
-
III. OLED Device Fabrication: Solution-Processing Method
This protocol describes the fabrication of an OLED device using a combination of spin-coating for the organic layers and thermal evaporation for the cathode.
Materials and Equipment:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution (for HIL)
-
Synthesized TATTB solution in an organic solvent (e.g., chlorobenzene)
-
Emissive layer material solution (polymer host and dopant in a suitable solvent)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., LiF or Liq)
-
Aluminum (Al) for the cathode
-
Spin-coater
-
Hotplate
-
High-vacuum thermal evaporation system
-
Substrate cleaning solutions
-
UV-Ozone or Oxygen Plasma cleaner
Procedure:
-
Substrate Cleaning: Follow the same procedure as in the vacuum deposition method (Protocol II, Step 1).
-
Hole Injection Layer (HIL) Deposition:
-
Hole Transport Layer (HTL) Deposition:
-
Prepare a solution of the synthesized TATTB in a suitable organic solvent (e.g., chlorobenzene, toluene).
-
Spin-coat the TATTB solution onto the PEDOT:PSS layer. The spin speed and solution concentration will determine the film thickness (typically 30-50 nm).
-
Anneal the substrate on a hotplate at a temperature appropriate for the solvent and material to remove residual solvent.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the emissive polymer host and dopant in an orthogonal solvent (a solvent that does not dissolve the underlying HTL).
-
Spin-coat the EML solution onto the HTL.
-
Anneal the substrate to remove the solvent.
-
-
Cathode Deposition:
-
Transfer the substrate with the organic layers into a high-vacuum thermal evaporation system.
-
Deposit the ETL (e.g., TPBi), EIL (e.g., LiF), and Al cathode as described in the vacuum deposition protocol (Protocol II, Step 3).
-
-
Encapsulation: Encapsulate the device as described in the vacuum deposition protocol (Protocol II, Step 4).
Device Characterization
The performance of the fabricated OLEDs should be characterized to determine their key operational parameters.
Procedure:
-
Current-Voltage-Luminance (I-V-L) Measurement:
-
Electroluminescence (EL) Spectrum:
-
Measure the EL spectrum of the device at a constant driving voltage using a spectrometer to determine the emission color and calculate the CIE coordinates.
-
-
Efficiency Calculations:
-
Current Efficiency (cd/A): Calculated by dividing the luminance by the current density.[5]
-
Power Efficiency (lm/W): Calculated by dividing the power of the emitted light by the input electrical power.[5]
-
External Quantum Efficiency (EQE) (%): The ratio of the number of photons emitted from the device to the number of electrons injected. This measurement often requires an integrating sphere for accurate results.[5]
-
Mandatory Visualizations
Caption: Synthetic workflow for the TATTB hole transport material.
Caption: Experimental workflow for vacuum-deposited OLED fabrication.
References
Application Notes and Protocols for the Synthesis of Porous Organic Polymers from 1,3,5-Tris(3-bromophenyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porous Organic Polymers (POPs) are a class of materials characterized by their high surface area, tunable porosity, and robust chemical and thermal stability. These properties make them highly attractive for a variety of applications, including gas storage and separation, catalysis, sensing, and importantly, in the biomedical field for drug delivery.[1][2] The ability to tailor the porous structure and functionalize the organic framework at the molecular level offers significant potential for the development of advanced drug delivery systems.[3][4]
This document provides detailed application notes and protocols for the synthesis of POPs using 1,3,5-Tris(3-bromophenyl)benzene as a key building block. While specific literature on the drug delivery applications of POPs derived from this particular meta-substituted monomer is limited, we present synthetic protocols analogous to the well-documented para-substituted isomer, 1,3,5-Tris(4-bromophenyl)benzene, which forms a porous aromatic framework known as PAF-5.[5] The principles of synthesis and the resulting porous properties are expected to be similar. These notes are intended to serve as a comprehensive guide for researchers interested in exploring this class of materials for drug development.
Synthesis of Porous Organic Polymers
The synthesis of POPs from this compound can be achieved through several cross-coupling reactions, most notably Yamamoto-type Ullmann coupling and Suzuki-Miyaura coupling. These reactions facilitate the formation of strong carbon-carbon bonds, leading to the creation of a rigid and porous three-dimensional network.
Protocol 1: Synthesis via Yamamoto-Type Ullmann Coupling
This protocol is adapted from the synthesis of PAF-5, a porous aromatic framework synthesized from the para-isomer of the target monomer.[5] The Yamamoto coupling involves the nickel-catalyzed homocoupling of aryl halides.[6]
Materials:
-
This compound
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]
-
2,2'-Bipyridyl
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Acetone
-
Chloroform
-
Hydrochloric acid (HCl)
-
Deionized water
Equipment:
-
Schlenk flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Soxhlet extractor
-
Vacuum oven
-
Standard glassware
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.00 g, 1.84 mmol) in anhydrous DMF (50 mL).
-
In a separate flask, prepare a solution of Ni(cod)₂ (1.52 g, 5.52 mmol) and 2,2'-bipyridyl (0.86 g, 5.52 mmol) in anhydrous DMF (50 mL).
-
Heat the solution of the monomer to 80°C with stirring.
-
Slowly add the catalyst solution to the monomer solution. The reaction mixture will typically turn from a clear solution to a dark precipitate.
-
Maintain the reaction at 80°C for 48 hours under an inert atmosphere.
-
After cooling to room temperature, collect the precipitate by filtration.
-
Wash the solid product sequentially with THF, water, and acetone.
-
To remove any residual catalyst and unreacted monomer, the crude product is purified by Soxhlet extraction with THF for 24 hours.
-
The purified polymer is then dried in a vacuum oven at 120°C for 24 hours to yield the final porous organic polymer.
Experimental Workflow for Yamamoto Coupling:
Protocol 2: Synthesis via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is another powerful method for C-C bond formation and can be used to synthesize POPs. This reaction typically involves the coupling of an aryl halide with an arylboronic acid or ester, catalyzed by a palladium complex. For the synthesis of a homopolymer from this compound, it would first need to be converted to its corresponding boronic acid or ester derivative in a separate step, or co-polymerized with a suitable multi-topic boronic acid linker. A general procedure for such a polymerization is outlined below.
Materials:
-
This compound
-
Bis(pinacolato)diboron
-
Potassium acetate
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
A suitable comonomer such as 1,4-benzenediboronic acid
-
Sodium carbonate (Na₂CO₃)
-
A solvent mixture (e.g., 1,4-dioxane and water)
-
Toluene
Equipment:
-
Schlenk flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Standard glassware
Procedure (Illustrative for co-polymerization):
-
In a Schlenk flask under an inert atmosphere, combine this compound (1.00 g, 1.84 mmol), 1,4-benzenediboronic acid (0.46 g, 2.76 mmol), and Pd(dppf)Cl₂ (0.067 g, 0.092 mmol).
-
Add a solution of Na₂CO₃ (1.17 g, 11.04 mmol) in water (10 mL) to the flask.
-
Add 1,4-dioxane (40 mL) and toluene (10 mL) as the solvent system.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 100°C and stir for 72 hours under an inert atmosphere.
-
After cooling to room temperature, pour the mixture into water and collect the precipitate by filtration.
-
Wash the solid product with water, methanol, and chloroform.
-
The polymer is then dried under vacuum at 100°C for 24 hours.
Experimental Workflow for Suzuki-Miyaura Coupling:
Characterization of Porous Organic Polymers
The successful synthesis and porous nature of the resulting polymer should be confirmed through a suite of characterization techniques.
| Technique | Purpose | Expected Results |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To confirm the formation of the polymer and the absence of starting materials. | Disappearance of C-Br stretching bands and the appearance of characteristic bands for the polyphenylene backbone. |
| Solid-State ¹³C NMR Spectroscopy | To elucidate the carbon environment in the polymer network. | Broad signals corresponding to the aromatic carbons of the polymer framework. |
| Powder X-ray Diffraction (PXRD) | To assess the crystallinity of the material. | A broad halo peak, indicating an amorphous structure, which is typical for POPs synthesized via irreversible reactions.[2] |
| Scanning Electron Microscopy (SEM) | To visualize the morphology of the polymer particles. | Typically reveals aggregated spherical or irregular particles. |
| Transmission Electron Microscopy (TEM) | To observe the internal porous structure at the nanoscale. | A disordered, sponge-like morphology is often observed. |
| Thermogravimetric Analysis (TGA) | To determine the thermal stability of the polymer. | High thermal stability, often with a decomposition temperature above 400°C in an inert atmosphere. |
| Nitrogen Adsorption-Desorption Analysis | To determine the surface area and pore size distribution. | A Type I or Type IV isotherm, indicating a microporous or mesoporous material with a high Brunauer-Emmett-Teller (BET) surface area. |
Application in Drug Delivery
While direct studies on drug delivery using POPs from this compound are not yet prevalent, the inherent properties of these materials make them promising candidates for such applications.[1][7]
Key Advantages for Drug Delivery:
-
High Drug Loading Capacity: The high surface area and large pore volume can accommodate a significant amount of drug molecules.[7]
-
Tunable Porosity: The pore size can be tuned by selecting different monomers and synthetic conditions to match the dimensions of the drug molecules.
-
Controlled Release: The diffusion of the drug from the porous network can be controlled, leading to sustained release profiles.
-
Biocompatibility: The all-organic nature of these polymers suggests the potential for good biocompatibility.
-
Surface Functionalization: The aromatic framework can be functionalized post-synthetically to introduce targeting moieties or to modify the release kinetics.[4][8]
Protocol for Drug Loading and Release Studies (General):
Drug Loading:
-
Activate the POP by heating under vacuum to remove any guest molecules from the pores.
-
Prepare a concentrated solution of the desired drug in a suitable solvent.
-
Immerse a known amount of the activated POP in the drug solution.
-
Stir the suspension for an extended period (e.g., 24-48 hours) to allow for diffusion of the drug into the pores.
-
Collect the drug-loaded POP by centrifugation or filtration.
-
Wash the loaded POP with fresh solvent to remove any surface-adsorbed drug.
-
Dry the drug-loaded POP under vacuum.
-
The amount of loaded drug can be quantified by analyzing the supernatant using UV-Vis spectroscopy or HPLC, or by thermogravimetric analysis of the loaded POP.
Drug Release:
-
Disperse a known amount of the drug-loaded POP in a release medium (e.g., phosphate-buffered saline, PBS, at a specific pH).
-
Maintain the suspension at a constant temperature (e.g., 37°C) with gentle agitation.
-
At predetermined time intervals, withdraw an aliquot of the release medium.
-
Replenish the withdrawn volume with fresh release medium to maintain sink conditions.
-
Analyze the concentration of the released drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Plot the cumulative drug release as a function of time to obtain the release profile.
Logical Relationship for Drug Delivery Application:
Conclusion
This compound is a versatile monomer for the synthesis of porous organic polymers with properties that are highly relevant for applications in drug development. The synthetic protocols outlined provide a foundation for the preparation of these materials, and the characterization techniques described are essential for confirming their successful formation and porous nature. While further research is needed to fully explore the potential of POPs derived from this specific monomer in drug delivery, the general principles and methodologies presented here offer a strong starting point for researchers in this exciting and rapidly advancing field.
References
- 1. Biological Application of Porous Aromatic Frameworks: State of the Art and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Porous Aromatic Frameworks (PAFs) [ouci.dntb.gov.ua]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Porous Aromatic Frameworks as a Platform for Multifunctional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 1,3,5-Tris(3-bromophenyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions using 1,3,5-Tris(3-bromophenyl)benzene as a versatile scaffold. This C3-symmetric molecule is a valuable building block for the synthesis of dendrimers, functional materials, and complex organic molecules relevant to drug discovery.
Suzuki-Miyaura Coupling: Synthesis of 1,3,5-Tris(3-phenylphenyl)benzene
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. This protocol details the reaction of this compound with phenylboronic acid to yield 1,3,5-Tris(3-phenylphenyl)benzene.
Data Presentation
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Phenylboronic acid |
| Product | 1,3,5-Tris(3-phenylphenyl)benzene |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | Toluene/Ethanol/Water |
| Temperature | 80 °C |
| Reaction Time | 24 hours |
| Yield | >90% (representative) |
Experimental Protocol
-
Reagent Preparation : To a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (3.3 eq), and potassium carbonate (6.0 eq).
-
Catalyst Addition : Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Solvent Addition : Under an inert atmosphere (e.g., argon or nitrogen), add a degassed 4:1:1 mixture of toluene, ethanol, and water.
-
Reaction Execution : Heat the reaction mixture to 80 °C and stir vigorously for 24 hours.
-
Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification : Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 1,3,5-Tris(3-phenylphenyl)benzene.
Experimental Workflow
Sonogashira Coupling: Synthesis of 1,3,5-Tris(3-(phenylethynyl)phenyl)benzene
The Sonogashira coupling enables the formation of C-C triple bonds between aryl halides and terminal alkynes, proving invaluable in the synthesis of conjugated materials.
Data Presentation
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Phenylacetylene |
| Product | 1,3,5-Tris(3-(phenylethynyl)phenyl)benzene |
| Catalyst | Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] |
| Co-catalyst | Copper(I) iodide (CuI) |
| Base | Triethylamine (TEA) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 65 °C |
| Reaction Time | 12 hours |
| Yield | >85% (representative) |
Experimental Protocol
-
Reagent Preparation : In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in a mixture of degassed THF and triethylamine (2:1).
-
Catalyst Addition : Add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.06 eq) to the solution.
-
Reactant Addition : Add phenylacetylene (3.5 eq) dropwise to the reaction mixture.
-
Reaction Execution : Heat the mixture to 65 °C and stir for 12 hours.
-
Work-up : After cooling, filter the mixture through a pad of Celite to remove the triethylammonium bromide salt, washing with THF.
-
Purification : Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (e.g., using a hexane/dichloromethane gradient) to yield the pure 1,3,5-Tris(3-(phenylethynyl)phenyl)benzene.
Experimental Workflow
Buchwald-Hartwig Amination: Synthesis of 1,3,5-Tris(3-(phenylamino)phenyl)benzene
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, widely used in the synthesis of pharmaceuticals and organic electronic materials.[1]
Data Presentation
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Aniline |
| Product | 1,3,5-Tris(3-(phenylamino)phenyl)benzene |
| Catalyst | Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] |
| Ligand | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) |
| Base | Sodium tert-butoxide (NaOtBu) |
| Solvent | Toluene |
| Temperature | 100 °C |
| Reaction Time | 18 hours |
| Yield | ~80-90% (representative)[1] |
Experimental Protocol
-
Catalyst Pre-formation (optional but recommended) : In a glovebox, mix Pd₂(dba)₃ (0.015 eq) and XPhos (0.06 eq) in toluene.
-
Reagent Preparation : In a separate Schlenk flask, add this compound (1.0 eq), aniline (3.6 eq), and sodium tert-butoxide (4.5 eq).
-
Reaction Setup : Add the catalyst solution to the reagent mixture under an inert atmosphere.
-
Reaction Execution : Heat the reaction mixture to 100 °C and stir for 18 hours.
-
Work-up : After cooling, quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.
-
Purification : Remove the solvent in vacuo and purify the crude product by recrystallization or column chromatography to obtain 1,3,5-Tris(3-(phenylamino)phenyl)benzene.[1]
Signaling Pathway
References
experimental protocol for the synthesis of 1,3,5-Tris(3-bromophenyl)benzene derivatives
An experimental protocol for the synthesis of 1,3,5-Tris(3-bromophenyl)benzene and its subsequent derivatization is presented for researchers in organic synthesis, materials science, and drug development. This document provides detailed methodologies for the creation of the core triphenylbenzene structure and its functionalization through palladium-catalyzed cross-coupling reactions.
Application Note
Introduction
This compound is a key building block in the synthesis of functional organic materials. Its C3-symmetric, star-shaped structure provides a rigid scaffold, and the presence of three bromine atoms allows for versatile post-synthetic modification. This scaffold is utilized in the development of dendrimers, porous organic frameworks, and materials for optoelectronic applications. The bromine substituents serve as handles for forming new carbon-carbon and carbon-nitrogen bonds, most commonly through Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, respectively. This enables the synthesis of a wide array of complex, three-dimensional molecules with tailored properties.
This document outlines a reliable protocol for the synthesis of the this compound core via an acid-catalyzed cyclotrimerization of 3'-bromoacetophenone.[1] Subsequently, general protocols for the derivatization of this core structure using Suzuki-Miyaura and Buchwald-Hartwig reactions are detailed.
Experimental Workflow
The overall synthetic strategy involves a two-stage process. First, the core scaffold is synthesized through the self-condensation of a substituted acetophenone. Second, this scaffold undergoes functionalization via palladium-catalyzed cross-coupling reactions to introduce diverse chemical moieties.
Caption: Synthetic workflow for this compound and its derivatives.
Protocol 1: Synthesis of this compound
This protocol describes the acid-catalyzed cyclotrimerization of 3'-bromoacetophenone. The use of a strong Brønsted acid like trifluoromethanesulfonic acid (CF3SO3H) has been shown to be highly effective for the cyclotrimerization of haloacetophenones, often resulting in high yields.[1]
Materials
-
3'-Bromoacetophenone
-
Trifluoromethanesulfonic acid (CF3SO3H)
-
Methanol
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO4)
Equipment
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure
-
To a round-bottom flask, add 3'-bromoacetophenone (1.0 eq).
-
Add trifluoromethanesulfonic acid (0.1 eq) to the flask.
-
Heat the reaction mixture to 120-130 °C with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Upon completion, allow the mixture to cool to room temperature.
-
Dilute the crude mixture with dichloromethane and wash sequentially with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product is a solid. Recrystallize from methanol to yield the pure this compound as a crystalline solid.
Data Presentation
| Reactant | Molar Eq. | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 3'-Bromoacetophenone | 1.0 | CF3SO3H (10%) | Neat | 125 | 8 | This compound | ~95 |
Characterization Data
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| This compound | 7.71 (s, 3H), 7.65 (d, 3H), 7.55 (d, 3H), 7.35 (t, 3H) | 142.5, 141.8, 130.5, 130.2, 128.9, 126.0, 125.5, 123.2 |
Protocol 2: Derivatization via Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura reaction to form C-C bonds at the bromine positions of the core scaffold.[2][3]
Materials
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid) (3.3 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (3-5 mol%)
-
Potassium carbonate (K2CO3) (6.0 eq)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
Procedure
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Add the arylboronic acid (3.3 eq) and potassium carbonate (6.0 eq) to the mixture.
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Under an inert atmosphere, add the palladium catalyst, Pd(PPh3)4 (0.05 eq).
-
Heat the reaction mixture to reflux (around 85-95 °C) and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Aryl Bromide Substrate | Boronic Acid (eq) | Catalyst (mol%) | Base (eq) | Solvent System | Temp (°C) | Product | Typical Yield (%) |
| This compound | Phenylboronic acid (3.3) | Pd(PPh3)4 (5) | K2CO3 (6.0) | Toluene/EtOH/H2O | 90 | 1,3,5-Tris(biphenyl-3-yl)benzene | 85-95 |
Protocol 3: Derivatization via Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination to form C-N bonds, functionalizing the core with amine derivatives.[4][5]
Materials
-
This compound
-
Amine (e.g., Aniline, Diphenylamine) (3.3 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (2-4 mol%)
-
Xantphos or similar phosphine ligand (4-8 mol%)
-
Sodium tert-butoxide (NaOtBu) (4.5 eq)
-
Anhydrous Toluene
Procedure
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the amine (3.3 eq), and sodium tert-butoxide (4.5 eq).
-
In a separate vial, prepare the catalyst pre-mixture by dissolving Pd2(dba)3 and the phosphine ligand (e.g., Xantphos) in a small amount of anhydrous toluene.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Add additional anhydrous toluene to the flask to achieve the desired concentration.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel.
Data Presentation
| Aryl Bromide Substrate | Amine (eq) | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Product | Typical Yield (%) |
| This compound | Diphenylamine (3.3) | Pd2(dba)3 (2) | Xantphos (4) | NaOtBu (4.5) | Toluene | 110 | N,N,N',N',N'',N''-Hexaphenyl-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetraamine | 70-85 |
References
Application Notes and Protocols for Materials Derived from 1,3,5-Tris(3-bromophenyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the photophysical properties, synthesis, and potential applications of materials derived from the versatile building block, 1,3,5-Tris(3-bromophenyl)benzene. This star-shaped molecule serves as a rigid, three-dimensional scaffold for the construction of novel organic materials with tailored electronic and photophysical characteristics, making them highly relevant for applications in organic electronics, particularly Organic Light-Emitting Diodes (OLEDs), and as fluorescent probes.
Photophysical Properties of this compound Derivatives
Materials derived from this compound, particularly those incorporating carbazole moieties, exhibit promising photoluminescent properties. The triphenylbenzene core provides a rigid structure that can be functionalized to tune the emission wavelengths and enhance charge transport properties.[1] These star-shaped molecules are known for their high thermal stability and amorphous nature, which are crucial for the longevity and efficiency of OLED devices.
A key application of these materials is in the field of Thermally Activated Delayed Fluorescence (TADF). TADF materials can harvest both singlet and triplet excitons, which are generated in a 1:3 ratio during electrical excitation in OLEDs, leading to internal quantum efficiencies approaching 100%. This is achieved through a process called reverse intersystem crossing (RISC), where triplet excitons are up-converted to emissive singlet excitons. The design of molecules with a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST) is crucial for efficient TADF.
| Compound | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Photoluminescence Quantum Yield (Φ_PL) [%] | Triplet Energy (E_T) [eV] | Application |
| T2T | 262, 301 | 388 | - | 2.80 | Green Phosphorescent OLED Host |
| T3T | 260, 311 | 392 | - | 2.69 | Green Phosphorescent OLED Host |
| TST | 280, 320, 332 | 374, 391 | - | 2.54 | Green Phosphorescent OLED Host |
*Data for 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T), 2,4,6-tris(triphenyl-3-yl)-1,3,5-triazine (T3T), and 2,4,6-tris(9,9′-spirobifluorene-2-yl)-1,3,5-triazine (TST) in CH2Cl2 solution. Data extracted from a study on 1,3,5-triazine derivatives as host materials.[2][3]
Experimental Protocols
Detailed methodologies for the synthesis and photophysical characterization of materials derived from this compound are provided below.
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, making it ideal for attaching various functional groups to the this compound core. This protocol provides a general procedure for the synthesis of a triphenylbenzene derivative.
Materials:
-
This compound
-
Arylboronic acid (e.g., Carbazole-9-boronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., aqueous Potassium Carbonate (K₂CO₃) solution)
-
Solvent system (e.g., a mixture of Toluene and Ethanol)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the arylboronic acid (3.3 equivalents) in the solvent system.
-
Degassing: Degas the solution by bubbling with an inert gas for 20-30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst and Base Addition: Add the palladium catalyst (e.g., 0.05 equivalents) and the aqueous base solution (e.g., 2 M K₂CO₃) to the reaction mixture under the inert atmosphere.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired derivative.
Logical Workflow for Suzuki-Miyaura Cross-Coupling:
Protocol for Photophysical Characterization
2.2.1. Steady-State Absorption and Emission Spectroscopy
Purpose: To determine the absorption and emission maxima, which provide information about the electronic transitions of the molecule.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Sample Preparation: Prepare dilute solutions of the synthesized material in a suitable spectroscopic grade solvent (e.g., dichloromethane, toluene) with an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects.
-
Absorption Measurement: Record the UV-Vis absorption spectrum of the solution.
-
Emission Measurement: Excite the sample at its absorption maximum and record the photoluminescence (PL) spectrum.
2.2.2. Photoluminescence Quantum Yield (PLQY) Measurement (Relative Method)
Purpose: To determine the efficiency of the light emission process.
Instrumentation:
-
Fluorometer with an integrating sphere accessory is preferred for absolute measurements. For the relative method, a standard fluorometer is sufficient.
Procedure:
-
Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield and an emission range similar to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue emitters).
-
Absorbance Matching: Prepare solutions of the sample and the standard with matched absorbances (typically < 0.1) at the same excitation wavelength.
-
Emission Spectra: Record the emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
2.2.3. Time-Resolved Photoluminescence Spectroscopy
Purpose: To measure the excited-state lifetime (τ), which is crucial for understanding the emission mechanism (fluorescence vs. TADF).
Instrumentation:
-
Time-Correlated Single Photon Counting (TCSPC) system or a streak camera.
Procedure:
-
Sample Preparation: Prepare a solution or a thin film of the material.
-
Measurement: Excite the sample with a pulsed laser source and measure the decay of the photoluminescence intensity over time.
-
Data Analysis: Fit the decay curve to an exponential function to determine the lifetime. For TADF materials, a bi-exponential decay is often observed, consisting of a prompt fluorescence component and a delayed fluorescence component.
General Experimental Workflow for Photophysical Characterization:
Applications in Drug Development and Research
While the primary application of these materials is in organic electronics, their strong and tunable fluorescence properties make them potential candidates for use as fluorescent probes in biological imaging and sensing applications. The rigid core and the possibility of introducing various functional groups allow for the design of sensors for specific analytes. For instance, derivatives of the related 1,3,5-triphenylbenzene have been developed as chemosensors for the detection of nitroaromatic compounds.[2] The high thermal and photochemical stability of these scaffolds is also a desirable feature for robust molecular probes. Further research into the biocompatibility and cell permeability of water-soluble derivatives could open up new avenues in biomedical applications.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted [1,2,4]Triazolo[4,3-c]- and [1,2,4]Triazolo[1,5-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrochemical Characterization of 1,3,5-Tris(3-bromophenyl)benzene-Based Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1,3,5-Tris(3-bromophenyl)benzene (TBPB) is a versatile star-shaped building block for the synthesis of novel organic materials. Its unique trigonal geometry allows for the construction of highly ordered two- and three-dimensional polymeric structures, including covalent organic frameworks (COFs) and hyperbranched polymers.[1] The bromine functionalities serve as reactive sites for various cross-coupling reactions, enabling the formation of extended π-conjugated systems. The resulting polymers are of significant interest for applications in organic electronics, sensing, and catalysis due to their potential for high charge carrier mobility and tunable electronic properties.
This document provides detailed protocols for the electrochemical characterization of TBPB-based polymers. The primary techniques covered are cyclic voltammetry (CV), spectroelectrochemistry, and electrochemical impedance spectroscopy (EIS). These methods are essential for determining key electrochemical parameters such as redox potentials, HOMO/LUMO energy levels, electronic band gaps, and charge transfer kinetics, which are critical for evaluating their performance in various applications.
Key Electrochemical Parameters
A summary of the typical quantitative data obtained from the electrochemical characterization of a hypothetical TBPB-based polymer is presented in the table below. This data is essential for comparing the performance of different polymers and for designing new materials with desired electronic properties.
| Parameter | Symbol | Typical Value | Method of Determination |
| Onset Oxidation Potential | E_ox_onset | +0.8 to +1.2 V | Cyclic Voltammetry |
| Onset Reduction Potential | E_red_onset | -1.8 to -2.2 V | Cyclic Voltammetry |
| HOMO Energy Level | E_HOMO | -5.2 to -5.6 eV | Cyclic Voltammetry |
| LUMO Energy Level | E_LUMO | -2.4 to -2.8 eV | Cyclic Voltammetry |
| Electrochemical Band Gap | E_g | 2.8 to 3.2 eV | Cyclic Voltammetry |
| Optical Band Gap | E_g_opt | 2.7 to 3.1 eV | UV-Vis Spectroscopy |
Experimental Protocols
Preparation of Polymer-Coated Working Electrode
Objective: To deposit a thin film of the TBPB-based polymer onto a working electrode for electrochemical analysis.
Materials:
-
TBPB-based polymer
-
High-purity solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or chloroform)
-
Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, platinum button electrode, or glassy carbon electrode)
-
Pipette or microsyringe
-
Nitrogen or argon gas source
Protocol:
-
Prepare a dilute solution of the TBPB-based polymer (typically 0.1-1.0 mg/mL) in a suitable high-purity solvent.
-
Thoroughly clean the working electrode. For an ITO electrode, this involves sequential sonication in detergent, deionized water, acetone, and isopropanol, followed by drying under a stream of nitrogen.
-
Deposit the polymer solution onto the active area of the working electrode using a drop-casting or spin-coating method.
-
Allow the solvent to evaporate completely in a dust-free environment, or use a vacuum oven at a mild temperature if necessary.
-
The resulting polymer-coated electrode is now ready for electrochemical measurements.
Cyclic Voltammetry (CV)
Objective: To determine the redox potentials of the polymer film and to calculate the HOMO/LUMO energy levels and the electrochemical band gap.
Materials:
-
Polymer-coated working electrode
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE))
-
Counter electrode (e.g., platinum wire or foil)
-
Electrochemical cell
-
Electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous acetonitrile or DCM)
-
Potentiostat
Protocol:
-
Assemble the three-electrode electrochemical cell with the polymer-coated working electrode, the reference electrode, and the counter electrode.
-
Fill the cell with the deoxygenated electrolyte solution. Deoxygenate by bubbling with nitrogen or argon for at least 15 minutes.
-
Connect the electrodes to the potentiostat.
-
Perform a cyclic voltammetry scan over a potential range that covers the expected redox processes of the polymer. A typical scan rate is 50-100 mV/s.
-
Record the resulting voltammogram. The onset oxidation and reduction potentials are determined from the points where the current begins to deviate from the baseline.
-
The HOMO and LUMO energy levels can be estimated using the following empirical formulas (assuming the ferrocene/ferrocenium (Fc/Fc+) redox couple is at -4.8 eV relative to the vacuum level):
-
E_HOMO = - (E_ox_onset - E_Fc/Fc+ + 4.8) eV
-
E_LUMO = - (E_red_onset - E_Fc/Fc+ + 4.8) eV
-
-
The electrochemical band gap is calculated as: E_g = E_LUMO - E_HOMO.
Spectroelectrochemistry
Objective: To investigate the changes in the electronic absorption spectrum of the polymer film as a function of the applied potential.
Materials:
-
Polymer-coated transparent working electrode (ITO or FTO)
-
Reference and counter electrodes
-
Optically transparent electrochemical cell
-
Potentiostat
-
UV-Vis-NIR spectrophotometer
Protocol:
-
Set up the spectroelectrochemical cell within the sample compartment of the spectrophotometer.
-
Apply a series of constant potentials to the working electrode using the potentiostat.
-
At each potential, allow the system to reach equilibrium and then record the UV-Vis-NIR absorption spectrum.
-
Correlate the changes in the absorption bands with the different redox states of the polymer (neutral, oxidized, and reduced).
-
The optical band gap (E_g_opt) can be determined from the onset of the lowest energy absorption band in the neutral state.
Visualizations
Caption: Experimental workflow for the electrochemical characterization of TBPB-based polymers.
Caption: Relationship between molecular structure and electrochemical properties of TBPB-based polymers.
References
Application Notes and Protocols: The Role of 1,3,5-Tris(3-bromophenyl)benzene in the Formation of Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for applications in gas storage, separation, catalysis, and drug delivery. The choice of the organic linker is crucial in determining the structure and properties of the resulting MOF.
1,3,5-Tris(3-bromophenyl)benzene is a tripodal aromatic compound with a C3-symmetric core. While the bromine functional groups are not typically used for direct coordination with metal centers in MOF synthesis, this molecule serves as a valuable precursor for creating functionalized linkers. The bromine atoms can be converted into various coordinating groups, such as carboxylic acids or nitrogen-containing heterocycles, enabling the formation of novel MOFs. Furthermore, the presence of bromine atoms in a MOF structure opens up possibilities for post-synthetic modification, allowing for the introduction of additional functionalities.
These application notes provide an overview of the potential roles of this compound in MOF synthesis, including its functionalization into a coordinating linker and its potential use in post-synthetic modification. Detailed, generalized protocols are provided to guide researchers in the design and synthesis of new MOFs based on this versatile building block.
I. Role of this compound as a Linker Precursor
The primary role of this compound in MOF chemistry is as a precursor to a functionalized linker. The bromo groups can be transformed into coordinating moieties through various organic reactions. A common and effective strategy is the conversion of the bromo groups to carboxylic acids, yielding 1,3,5-Tris(3-carboxyphenyl)benzene. This tricarboxylic acid linker can then be used in solvothermal reactions with metal salts to form MOFs.
Logical Workflow for Linker Functionalization and MOF Synthesis
Caption: Workflow for MOF synthesis using this compound as a linker precursor.
II. Experimental Protocols
A. Protocol for Synthesis of 1,3,5-Tris(3-carboxyphenyl)benzene from this compound
This protocol describes a general procedure for the conversion of the bromo groups to carboxylic acids via a lithium-halogen exchange followed by carboxylation.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve this compound in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-BuLi (3.3 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours.
-
Carboxylation: While maintaining the inert atmosphere, carefully add an excess of crushed dry ice to the reaction mixture. The mixture will warm as the dry ice sublimes.
-
Quenching and Acidification: Once the mixture has reached room temperature, quench the reaction by the slow addition of water. Acidify the aqueous layer to a pH of ~1-2 with a concentrated HCl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Drying and Purification: Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 1,3,5-Tris(3-carboxyphenyl)benzene.
B. Generalized Protocol for MOF Synthesis using 1,3,5-Tris(3-carboxyphenyl)benzene
This protocol outlines a typical solvothermal synthesis of a MOF using the newly synthesized tricarboxylic acid linker. The specific metal salt, solvent system, temperature, and reaction time will need to be optimized for the desired MOF structure.
Materials:
-
1,3,5-Tris(3-carboxyphenyl)benzene (linker)
-
Metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, ZrCl₄)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), ethanol)
-
Modulator (optional, e.g., acetic acid, formic acid)
-
Teflon-lined stainless steel autoclave or glass vial
Procedure:
-
Preparation of Reaction Mixture: In a glass vial, dissolve the 1,3,5-Tris(3-carboxyphenyl)benzene linker and the metal salt in the chosen solvent or solvent mixture. If a modulator is used, add it to the solution.
-
Sonication: Sonicate the mixture for several minutes to ensure complete dissolution and homogeneity.
-
Sealing and Heating: Seal the vial and place it in a programmable oven. Heat the reaction mixture to the desired temperature (typically between 80 °C and 150 °C) for a specified period (12 to 72 hours).
-
Cooling and Crystal Collection: Allow the oven to cool down to room temperature slowly. Collect the resulting crystals by filtration or decantation.
-
Washing: Wash the collected crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials.
-
Solvent Exchange and Activation: To remove the high-boiling point solvent from the pores of the MOF, immerse the crystals in a low-boiling point solvent (e.g., ethanol, methanol, or acetone) for several days, periodically replacing the solvent. After solvent exchange, activate the MOF by heating under vacuum to remove the solvent molecules from the pores.
III. Post-Synthetic Modification (PSM)
Should a MOF be successfully synthesized using a bromo-functionalized linker, the bromine atoms can serve as handles for post-synthetic modification. This allows for the introduction of new functional groups and the tuning of the MOF's properties after its initial synthesis.
Conceptual Workflow for Post-Synthetic Modification
Caption: Conceptual workflow for the post-synthetic modification of a bromo-functionalized MOF.
IV. Data Presentation
As the direct synthesis of MOFs using this compound is not yet reported in the literature, the following table is provided as a template for researchers to populate with their experimental data. For comparative purposes, data for a MOF synthesized with a related tris-functionalized linker, 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM), is included.
Table 1: Physicochemical Properties of MOFs Derived from Tris-Phenylbenzene Linkers
| Property | MOF with 1,3,5-Tris(3-carboxyphenyl)benzene | TIBM-Cu[1] | TIBM-Cr[1] | TIBM-Al[1] |
| Metal Center | User Defined | Copper | Chromium | Aluminum |
| BET Surface Area (m²/g) | User Data | - | - | - |
| Pore Volume (cm³/g) | User Data | - | - | - |
| Pore Size (nm) | User Data | 0.3 - 1.5 | 1.0 - 4.0 | 1.0 - 3.0 |
| CO₂ Adsorption (mmol/g at 298 K, 1 bar) | User Data | 3.60 | 1.60 | 2.10 |
| CO₂/N₂ Selectivity | User Data | 53 | 10 | 35 |
| Thermal Stability (°C) | User Data | Decomposes at ~300-500 | Decomposes at ~400-600 | Decomposes at ~500-650 |
Note: The data for TIBM-based MOFs is provided as a reference for typical values obtained for MOFs with C3-symmetric tris-phenylbenzene-based linkers.
V. Characterization Methods
A comprehensive characterization of the synthesized MOFs is essential to confirm their structure, porosity, and properties.
Table 2: Recommended Characterization Techniques
| Technique | Purpose |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized MOF. |
| Scanning Electron Microscopy (SEM) | To determine the morphology and particle size of the MOF crystals. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and determine the temperature of solvent loss and framework decomposition. |
| Nitrogen Adsorption-Desorption Isotherms (BET Analysis) | To measure the surface area, pore volume, and pore size distribution of the activated MOF. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To confirm the coordination of the carboxylate groups to the metal centers and the absence of unreacted linker. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the structure of the functionalized linker. Digested MOF samples can also be analyzed to verify the linker integrity. |
Conclusion
This compound is a promising, yet underexplored, building block in the field of metal-organic frameworks. Its primary utility lies in its potential for functionalization into a tripodal linker, such as 1,3,5-Tris(3-carboxyphenyl)benzene, which can then be used to synthesize novel MOFs. The protocols and data templates provided herein offer a foundational guide for researchers to explore the synthesis and characterization of new porous materials based on this versatile precursor. The potential for post-synthetic modification of bromo-functionalized MOFs further expands the possibilities for creating materials with tailored properties for a wide range of applications, including in the pharmaceutical and drug development sectors.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3,5-Tris(3-bromophenyl)benzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1,3,5-Tris(3-bromophenyl)benzene synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the Suzuki-Miyaura cross-coupling reaction, a common synthetic route.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
-
Poor Quality of Reagents:
-
Aryl Halide (1,3,5-tribromobenzene): Impurities in the starting material can hinder the reaction. Ensure the purity of 1,3,5-tribromobenzene using techniques like recrystallization or column chromatography.
-
(3-bromophenyl)boronic acid: Boronic acids are susceptible to degradation, particularly protodeboronation (replacement of the boronic acid group with a hydrogen atom).[1] Use fresh or properly stored boronic acid. Consider using more stable derivatives like pinacol esters or MIDA esters.[1]
-
Palladium Catalyst: The Pd(0) species is the active catalyst. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure its efficient in-situ reduction. The catalyst may have degraded over time; test its activity with a reliable standard reaction.[1]
-
Base: The base is crucial for the activation of the boronic acid.[1] Ensure the base (e.g., K₂CO₃, K₃PO₄) is anhydrous and has been stored correctly to prevent loss of activity.
-
Solvent: Solvents must be anhydrous and thoroughly degassed to remove oxygen, which can deactivate the catalyst.[1]
-
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction temperature is critical. If it's too low, the reaction may be sluggish. If it's too high, it can lead to catalyst decomposition and side reactions. The optimal temperature often lies in the range of 80-110 °C.[1]
-
Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Insufficient time will result in incomplete conversion, while prolonged reaction times can lead to product degradation.
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial. For sterically hindered substrates or less reactive aryl bromides, bulky, electron-rich phosphine ligands like SPhos or XPhos can significantly improve yields.[2]
-
Issue 2: Presence of Significant Side Products
-
Homocoupling of Boronic Acid: The formation of 3,3'-dibromobiphenyl is a common side reaction resulting from the coupling of two molecules of (3-bromophenyl)boronic acid. This is often promoted by the presence of oxygen.
-
Solution: Thoroughly degas the solvent and maintain an inert atmosphere (argon or nitrogen) throughout the reaction. Using a direct Pd(0) source instead of a Pd(II) precatalyst can also minimize this side reaction.[1]
-
-
Dehalogenation of Starting Material: The reduction of 1,3,5-tribromobenzene to 1,3-dibromobenzene or benzene can occur.
-
Solution: This side reaction can be minimized by using a non-protic solvent and a non-hydroxide base. The use of bulky, electron-rich phosphine ligands can also suppress dehalogenation.[1]
-
-
Protodeboronation: As mentioned earlier, the cleavage of the C-B bond in the boronic acid leads to the formation of bromobenzene.
-
Solution: Use fresh, high-purity boronic acid or more stable derivatives. Milder reaction conditions (lower temperature, weaker base) can also help reduce protodeboronation.[1]
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better for this compound: Suzuki-Miyaura coupling or cyclotrimerization?
A1: The Suzuki-Miyaura coupling of 1,3,5-tribromobenzene with (3-bromophenyl)boronic acid is often the preferred method due to its high functional group tolerance and generally milder reaction conditions compared to cyclotrimerization. Cyclotrimerization of 3-bromoacetophenone can be a viable alternative, but it may require harsh acidic conditions and can be sensitive to substituents on the acetophenone.[3]
Q2: How can I effectively purify the final product?
A2: Purification of this compound is typically achieved through a combination of column chromatography and recrystallization. Column chromatography using a silica gel stationary phase and a non-polar eluent system (e.g., hexane/ethyl acetate gradient) can separate the desired product from unreacted starting materials and side products. Subsequent recrystallization from a suitable solvent system (e.g., ethanol/water) can further enhance the purity.[4]
Q3: What is the role of the base in the Suzuki-Miyaura reaction?
A3: The base plays a critical role in the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step where the organic group is transferred from boron to the palladium catalyst.[1]
Q4: Can I use aryl chlorides instead of aryl bromides for this synthesis?
A4: While aryl chlorides are more cost-effective, they are generally less reactive than aryl bromides in Suzuki-Miyaura couplings.[5] Achieving good yields with 1,3,5-trichlorobenzene would likely require more specialized and highly active catalyst systems, such as those employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.[2][6]
Q5: My reaction mixture turns black. Is this normal?
A5: The formation of a black precipitate, often referred to as palladium black, can indicate catalyst decomposition. While a color change to dark brown or black is common, excessive precipitation of palladium black can lead to a loss of catalytic activity and lower yields. This can be caused by impurities, the presence of oxygen, or excessively high temperatures.
Quantitative Data Summary
The following table summarizes the impact of various reaction parameters on the yield of triarylbenzene synthesis, based on literature data for similar reactions.
| Parameter | Condition | Effect on Yield | Citation |
| Catalyst | Pd(PPh₃)₄ | Moderate to good yields for standard substrates. | [2] |
| Pd(OAc)₂ with Buchwald ligands (e.g., SPhos) | Often provides higher yields, especially for challenging substrates. | [2] | |
| PEPPSI-IPr (NHC-based) | High efficiency and broad functional group tolerance. | [2] | |
| Base | K₂CO₃ | Commonly used, effective for many substrates. | [7] |
| K₃PO₄ | A stronger base, often beneficial for less reactive substrates. | [2] | |
| Cs₂CO₃ | A strong base that can enhance reaction rates and yields. | [7] | |
| Solvent | Toluene/Water | A common biphasic system. | [8] |
| Dioxane/Water | Another frequently used solvent mixture. | [7] | |
| Anhydrous THF | Can be used, especially when trying to minimize protodeboronation. | [7] | |
| Atmosphere | Air | Can lead to significant homocoupling and catalyst deactivation, resulting in low yields. | [1] |
| Inert (Argon or Nitrogen) | Crucial for minimizing side reactions and maximizing yield. | [1] |
Experimental Protocols
1. Suzuki-Miyaura Cross-Coupling Synthesis of this compound
-
Materials:
-
1,3,5-tribromobenzene
-
(3-bromophenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3,5-tribromobenzene (1.0 mmol), (3-bromophenyl)boronic acid (3.3 mmol), and potassium carbonate (6.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).[8]
-
Seal the flask with a septum and degas the mixture by evacuating and backfilling with an inert gas (argon or nitrogen) three times.
-
Under the inert atmosphere, add a degassed solvent mixture of toluene (15 mL), ethanol (5 mL), and water (5 mL).[8]
-
Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring for 24 hours. Monitor the reaction progress by TLC.[8]
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel followed by recrystallization.
-
2. Acid-Catalyzed Cyclotrimerization of 3-Bromoacetophenone
-
Materials:
-
3-Bromoacetophenone
-
A Brønsted acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH)) or a Lewis acid catalyst.[3]
-
Ethanol (for recrystallization)
-
-
Procedure:
-
In a reaction vessel, combine 3-bromoacetophenone and a catalytic amount of the acid catalyst.
-
Heat the mixture, with stirring, to the desired temperature (e.g., 65-100 °C) for the specified time.[3][4] The reaction can also be performed under solvent-free conditions.[4]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the reaction was performed without a solvent, dissolve the crude product in a suitable organic solvent.
-
Wash the organic solution with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.
-
Dry the organic layer, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol.
-
Visualizations
Caption: A logical workflow for troubleshooting low yields in the synthesis.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
Technical Support Center: Purification of 1,3,5-Tris(3-bromophenyl)benzene by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1,3,5-Tris(3-bromophenyl)benzene by recrystallization. This resource is intended for researchers, scientists, and professionals in drug development and materials science.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound, offering step-by-step solutions to improve yield and purity.
Problem: The compound does not dissolve in the chosen solvent, even with heating.
-
Possible Cause: The solvent is not polar enough to dissolve the large, relatively non-polar this compound molecule.
-
Solution:
-
Increase Polarity: Try a more polar solvent or a mixed solvent system. For instance, if you are using a non-polar solvent like hexane, consider switching to toluene or a mixture of toluene and a more polar solvent like ethyl acetate.
-
Solvent Screening: Before a large-scale recrystallization, perform small-scale solubility tests with a variety of solvents to identify a suitable one where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Increase Temperature: Ensure you are heating the solvent to its boiling point, as the solubility of this compound is temperature-dependent.
-
Problem: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The solution is supersaturated, and the compound is coming out of solution above its melting point. This can also be caused by the presence of impurities.
-
Solution:
-
Add More Solvent: Reheat the solution to dissolve the oil and add a small amount of additional hot solvent to decrease the saturation level.
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This provides more time for crystal nucleation and growth. Insulating the flask can help achieve slower cooling.
-
Use a Seed Crystal: If available, add a small, pure crystal of this compound to the cooled solution to induce crystallization.
-
Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites.
-
Problem: No crystals form, even after the solution has cooled completely.
-
Possible Cause: The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth to begin.
-
Solution:
-
Induce Crystallization: Try scratching the inner surface of the flask with a glass rod or adding a seed crystal.
-
Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.
-
Cool to a Lower Temperature: If cooling in an ice bath is unsuccessful, try a colder bath, such as a dry ice/acetone slurry, taking care to avoid freezing the solvent.
-
Problem: The recrystallized product has a low yield.
-
Possible Cause: Too much solvent was used, the compound is significantly soluble in the cold solvent, or crystals were lost during filtration.
-
Solution:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Optimize Solvent Choice: Select a solvent in which the compound has very low solubility at low temperatures.
-
Cool Thoroughly: Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal recovery.
-
Wash with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to remove impurities without dissolving a significant amount of the product.
-
Recover from Mother Liquor: If a significant amount of product remains in the filtrate (mother liquor), you can concentrate the solution by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure.
-
Problem: The recrystallized product is still impure.
-
Possible Cause: The chosen solvent did not effectively separate the impurity, or the cooling process was too rapid, trapping impurities within the crystal lattice.
-
Solution:
-
Re-recrystallize: A second recrystallization is often necessary to achieve high purity.
-
Change the Solvent: If an impurity has similar solubility properties to the desired compound in the chosen solvent, try a different solvent or solvent system for the next recrystallization.
-
Slow Cooling: Ensure the crystallization process is slow to allow for the formation of a more ordered and pure crystal lattice.
-
Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: While a definitive single "best" solvent is not universally cited, a good starting point is a mixed solvent system. Based on the purification of similar triarylbenzenes, a mixture of ethanol and water can be effective. Other potential solvents to screen include toluene, ethyl acetate, or mixtures of a good solvent (like dichloromethane or toluene) with a poor solvent (like hexane or methanol). The ideal solvent will dissolve the compound when hot but have low solubility when cold.
Q2: How can I determine the correct amount of solvent to use?
A2: The goal is to use the minimum amount of hot solvent to completely dissolve the crude product. Start by adding a small volume of solvent to your crude material and heat the mixture to boiling. Continue adding small portions of hot solvent until the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce your final yield.
Q3: My compound is a light yellow solid. Should I use charcoal to decolorize it?
A3: this compound is often described as a white to light yellow solid. If your product has a significant color that you believe is due to impurities, a charcoal treatment can be beneficial. Add a very small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.
Q4: Is it necessary to perform a hot filtration?
A4: A hot filtration is necessary if there are insoluble impurities (including dust, sand, or byproducts) or if you have used decolorizing charcoal. If your hot solution is completely clear, you may be able to skip this step. However, for the highest purity, a hot filtration is generally recommended.
Q5: How slowly should I cool the solution?
A5: For optimal crystal growth and purity, the cooling process should be gradual. Allow the flask to cool to room temperature on a benchtop, insulated from the surface, before transferring it to an ice bath. Rapid cooling can lead to the formation of small, impure crystals.
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the purity of the starting material and the specific equipment used.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol/Water, Toluene/Hexane)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection: Based on preliminary tests, select an appropriate solvent or solvent system. For this example, an ethanol/water system will be described.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and heat the mixture to a gentle boil while stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask containing a small amount of boiling solvent on the hotplate. Place a stemless funnel with fluted filter paper into the neck of this flask and pour the hot solution through the filter paper. This keeps the solution hot and prevents premature crystallization in the funnel.
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Crystallization: Remove the flask containing the clear solution from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature. If using a mixed solvent system with a poor solvent like water, add the water dropwise to the hot ethanol solution until the solution becomes slightly cloudy, then add a few drops of hot ethanol to redissolve the precipitate before allowing it to cool. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent (in this case, a cold ethanol/water mixture or pure cold ethanol) to remove any remaining soluble impurities.
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Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven at a moderate temperature.
Data Presentation
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Polarity Index | Solubility at 25°C (Estimated) | Solubility at Boiling Point (Estimated) |
| Hexane | 0.1 | Insoluble | Sparingly Soluble |
| Toluene | 2.4 | Sparingly Soluble | Soluble |
| Dichloromethane | 3.1 | Soluble | Very Soluble |
| Ethyl Acetate | 4.4 | Sparingly Soluble | Soluble |
| Ethanol | 4.3 | Sparingly Soluble | Soluble |
| Acetone | 5.1 | Soluble | Very Soluble |
| Water | 10.2 | Insoluble | Insoluble |
Note: This data is estimated based on the properties of similar large, poly-brominated aromatic compounds and should be used as a guideline for solvent screening.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
common side products in the synthesis of 1,3,5-Tris(3-bromophenyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,5-Tris(3-bromophenyl)benzene. Our resources address common side products and other challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
There are two primary synthetic routes for the preparation of this compound:
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Acid-catalyzed Cyclotrimerization of 3'-Bromoacetophenone: This method involves the self-condensation of three molecules of 3'-bromoacetophenone in the presence of an acid catalyst to form the central benzene ring.
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Suzuki-Miyaura Cross-Coupling Reaction: This approach involves the palladium-catalyzed coupling of 1,3,5-tribromobenzene with (3-bromophenyl)boronic acid.
Q2: What are the potential side products in the acid-catalyzed cyclotrimerization of 3'-bromoacetophenone?
While water is the primary theoretical byproduct, other side products can form, especially under non-optimized conditions. These may include:
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Incompletely cyclized products: Dimeric or linear oligomeric species can arise if the cyclization reaction does not go to completion.
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Isomeric products: Although the meta-substitution of the starting material directs the formation of the 1,3,5-isomer, trace amounts of other isomers might be possible depending on the reaction conditions.
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Products of side reactions involving the bromine substituent: Under harsh acidic conditions, there is a possibility of side reactions involving the bromo group, although this is generally less common.
Q3: What are the common side products in the Suzuki-Miyaura coupling synthesis of this compound?
The Suzuki-Miyaura coupling can be prone to several side reactions, leading to the formation of various impurities:
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Homocoupling of (3-bromophenyl)boronic acid: This is a common side reaction that leads to the formation of 3,3'-dibromobiphenyl.[1]
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Partially substituted products: Incomplete reaction can result in the formation of 1-(3-bromophenyl)-3,5-dibromobenzene and 1,3-bis(3-bromophenyl)-5-bromobenzene.
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Protodeboronation: The boronic acid can be replaced by a hydrogen atom, leading to the formation of bromobenzene.
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Catalyst-related byproducts: Decomposition of the palladium catalyst can lead to the formation of palladium black.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the synthesis of this compound.
Acid-Catalyzed Cyclotrimerization of 3'-Bromoacetophenone
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the acid catalyst (e.g., methanesulfonic acid) is fresh and has been stored under appropriate conditions to prevent deactivation by moisture. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or temperature. A study on the cyclotrimerization of haloacetophenones suggests that these reactions might require longer times compared to unsubstituted acetophenone. |
| Presence of Water | Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize the presence of water, which can interfere with the acid catalyst. |
Issue 2: Formation of a Complex Mixture of Products
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Reaction Conditions | Optimize the reaction temperature and catalyst concentration. High temperatures can sometimes lead to the formation of undesired byproducts. |
| Side Reactions | Consider using a milder acid catalyst or a lower reaction temperature to minimize side reactions. |
| Difficult Purification | The product and side products may have similar polarities. Employ column chromatography with a carefully selected solvent system for effective separation. Recrystallization from a suitable solvent can also be used for purification. |
Suzuki-Miyaura Cross-Coupling of 1,3,5-Tribromobenzene with (3-bromophenyl)boronic acid
Issue 1: Low Product Yield and Presence of Homocoupled Byproduct
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and deactivation of the palladium catalyst. Use freshly prepared or properly stored catalyst. |
| Inefficient Transmetalation | The choice of base is crucial for the activation of the boronic acid.[2] Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal conditions for your specific substrates. |
| Presence of Oxygen | Adventitious oxygen can promote the homocoupling of the boronic acid.[1] Degas all solvents and reagents thoroughly before use. |
| Steric Hindrance | The formation of the trisubstituted benzene ring can be sterically demanding. Consider using a bulkier phosphine ligand to improve the efficiency of the coupling reaction. |
Issue 2: Presence of Partially Substituted Byproducts
| Potential Cause | Troubleshooting Steps |
| Insufficient Equivalents of Boronic Acid | Use a slight excess of the (3-bromophenyl)boronic acid to drive the reaction to completion and minimize the formation of mono- and di-substituted intermediates. |
| Short Reaction Time | Monitor the reaction by TLC or GC-MS to ensure it has gone to completion. The coupling of all three positions may require an extended reaction time. |
Experimental Protocols
A general experimental protocol for the acid-catalyzed cyclotrimerization of a substituted acetophenone is provided below. Please note that optimization for 3'-bromoacetophenone may be required.
General Procedure for Acid-Catalyzed Cyclotrimerization: [3]
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To a reaction vessel, add the substituted acetophenone (1 mmol).
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Add the acid catalyst (e.g., methanesulfonic acid or a solid acid catalyst) in the desired molar ratio.
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Heat the reaction mixture with stirring to the desired temperature (e.g., 100 °C).[3]
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Monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture to room temperature.
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If a solid catalyst is used, it can be removed by filtration after dissolving the reaction mixture in a suitable solvent like hot ethanol.[3]
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[3]
Visualizations
Below are diagrams illustrating the synthetic pathways and potential side reactions.
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Optimizing Palladium Catalysis for Suzuki Coupling of 1,3,5-Tris(3-bromophenyl)benzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful Suzuki-Miyaura cross-coupling of 1,3,5-Tris(3-bromophenyl)benzene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Suzuki coupling of this compound, a substrate prone to challenges due to its multiple reaction sites.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive Catalyst: The Pd(0) active species has not been efficiently generated or has degraded. | • Use a fresh batch of palladium catalyst. • Consider using a pre-catalyst that is more air and moisture stable. • Ensure proper degassing of solvents and reagents to avoid catalyst oxidation. |
| Suboptimal Base: The chosen base may not be strong enough or soluble enough to effectively promote transmetalation. | • Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. For challenging couplings, stronger bases like potassium ethoxide may be effective. • Ensure the base is finely powdered to maximize surface area. | |
| Poor Solvent Choice: The solvent system may not adequately dissolve all reactants or facilitate the catalytic cycle. | • A mixture of a non-polar solvent (e.g., toluene, dioxane) and a polar aprotic solvent (e.g., DMF) or water can be beneficial. • Ensure solvents are anhydrous and properly degassed. | |
| Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier, especially for multiple couplings. | • Gradually increase the reaction temperature, monitoring for any signs of degradation. Microwave irradiation can also be a powerful tool to accelerate the reaction. | |
| Incomplete Coupling (Mono- or Di-substituted Products Dominate) | Insufficient Equivalents of Boronic Acid: Stoichiometry is critical for driving the reaction to completion across all three bromine sites. | • Use a slight excess of the arylboronic acid (e.g., 3.3 - 3.6 equivalents) to ensure complete reaction. |
| Steric Hindrance: As more aryl groups are added, steric hindrance can slow down or prevent subsequent couplings. | • Employ bulky phosphine ligands (e.g., SPhos, XPhos) which can promote both oxidative addition and reductive elimination, helping to overcome steric barriers. | |
| Short Reaction Time: Multiple successive couplings require a longer reaction time than a single coupling. | • Extend the reaction time and monitor the progress by TLC or LC-MS to ensure the reaction goes to completion. | |
| Significant Side Products (e.g., Homocoupling, Debromination) | Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of the boronic acid. | • Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
| Protodeboronation of Boronic Acid: The boronic acid can be cleaved by residual water or protic solvents, especially under basic conditions. | • Use anhydrous solvents and reagents. • Consider using a boronic ester (e.g., pinacol ester) which can be more stable under certain conditions. | |
| Dehalogenation of the Starting Material: The bromo-groups can be replaced by hydrogen, particularly at high temperatures or with certain catalyst systems. | • Lower the reaction temperature if possible. • Screen different palladium catalysts and ligands, as some are more prone to inducing dehalogenation. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial palladium catalyst to screen for the Suzuki coupling of this compound?
A1: For a substrate with multiple reaction sites like this compound, a good starting point is often a catalyst system known for its high activity and stability. Catalyst systems comprising a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand such as SPhos or XPhos are excellent candidates. Pre-formed catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ have also been used successfully in related systems and are worth considering in an initial screen.[1]
Q2: How critical is the choice of base and solvent for this reaction?
A2: The choice of base and solvent is crucial for the success of this tris-coupling reaction. The base is required to activate the boronic acid for the transmetalation step.[2] A screening of bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃ is recommended. In some challenging cases with polyhalogenated aromatics, stronger bases like potassium ethoxide have proven effective.[1] The solvent system must be able to dissolve both the organic substrate and the inorganic base to a sufficient extent. A mixture of solvents, such as toluene/water, dioxane/water, or THF, is often employed to achieve this.[3]
Q3: How can I monitor the progress of the reaction to ensure complete tris-substitution?
A3: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the this compound and the appearance of the mono-, di-, and finally the desired tri-substituted product. LC-MS can provide more definitive information on the masses of the species present in the reaction mixture.
Q4: What are the key challenges specific to the Suzuki coupling of a poly-brominated substrate like this compound?
A4: The primary challenges include achieving complete substitution at all three bromine positions, which can be hindered by increasing steric hindrance with each successive coupling. Another challenge is the potential for side reactions such as incomplete coupling leading to a mixture of products, and homocoupling of the boronic acid. Careful optimization of the catalyst, ligand, base, solvent, temperature, and reaction time is necessary to favor the desired tris-substituted product.[2]
Quantitative Data Presentation
The following table summarizes a set of starting conditions for the optimization of the Suzuki coupling of this compound with an arylboronic acid, based on successful reports for similar poly-brominated substrates.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (3.0 eq.) | Toluene/H₂O (4:1) | 100 | 24 | Moderate | A common starting point, may require longer reaction times. |
| Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ (3.0 eq.) | Dioxane/H₂O (4:1) | 100 | 18 | Good | Often shows good functional group tolerance. |
| Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ (3.0 eq.) | Toluene/DMF (10:1) | 110 | 12 | High | Bulky ligand can help with sterically hindered substrates. |
| Pd(PPh₃)₄ (5 mol%) | KOC₂H₅ (3.0 eq.) | THF | 65 | 12 | Good | Milder conditions with a stronger base.[1] |
Note: The data in this table is compiled from literature on analogous poly-brominated compounds and should be used as a starting point for optimization.
Experimental Protocols
General Protocol for the Suzuki Coupling of this compound
This protocol provides a starting point for the optimization of the Suzuki coupling reaction.
Materials:
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This compound (1.0 equiv)
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Arylboronic acid (3.3 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
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Base (e.g., K₂CO₃, 3.0 equiv per bromine)
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Degassed solvent (e.g., Toluene/Water 4:1)
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Anhydrous sodium sulfate or magnesium sulfate
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Silica gel for column chromatography
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Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (3.3 equiv), and the base (e.g., K₂CO₃, 3.0 equiv per bromine).
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Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of argon or nitrogen for 10-15 minutes.
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Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Then, add the degassed solvent system via syringe.
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Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
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Monitoring: Monitor the reaction's progress periodically by TLC or LC-MS until the starting material is consumed.
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Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 1,3,5-Tris(3'-aryl-biphenyl-3-yl)benzene.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A systematic workflow for troubleshooting the Suzuki coupling reaction.
References
preventing dehalogenation of 1,3,5-Tris(3-bromophenyl)benzene in reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the undesired dehalogenation of 1,3,5-Tris(3-bromophenyl)benzene during various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem for reactions with this compound?
Dehalogenation, also known as hydrodehalogenation or reductive dehalogenation, is a side reaction where a bromine atom on the this compound molecule is replaced by a hydrogen atom. This is problematic as it leads to the formation of undesired byproducts, reducing the yield of the target molecule and complicating purification. For a trifunctional molecule like this compound, which is often used to create specific, well-defined macromolecular architectures, even partial dehalogenation can significantly disrupt the final structure and properties of the material.[1]
Q2: What are the primary factors that cause dehalogenation of aryl bromides?
Several factors can promote the unwanted dehalogenation of aryl bromides during a reaction:
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Catalyst System: Highly active palladium catalysts can sometimes favor the dehalogenation pathway.[2]
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Reaction Conditions: The choice of base, solvent, and temperature plays a critical role. Strong bases, certain solvents like DMF and alcohols, and high temperatures can increase the likelihood of dehalogenation.[2][3]
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Presence of Hydride Donors: Trace amounts of water or other protic species in the reaction mixture can act as a source of hydride ions, leading to the removal of bromine.[2]
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Ligand Choice: The type of ligand coordinated to the metal catalyst significantly influences the reaction outcome. Less bulky, electron-poor ligands may not effectively prevent dehalogenation.[2]
Q3: Which types of reactions are most susceptible to dehalogenation with this compound?
Dehalogenation is a common side reaction in several types of reactions involving aryl halides, including:
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Palladium-Catalyzed Cross-Coupling Reactions: This includes Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings, which are frequently used to functionalize this compound.[1][2][4][5]
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Grignard Reagent Formation: The process of forming a Grignard reagent from this compound can be accompanied by dehalogenation, especially in the presence of protic impurities.[6][7]
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Lithium-Halogen Exchange: This reaction, often carried out at low temperatures, can also lead to dehalogenation as a side reaction.[8][9]
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Ullmann Coupling: Traditional Ullmann reactions, which use copper catalysts at high temperatures, can also result in dehalogenation.[10][11]
Troubleshooting Guides
Issue 1: Significant Dehalogenation in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)
If you are observing significant dehalogenation of this compound in your cross-coupling reaction, follow this systematic workflow to identify and implement the most effective solution.
Rationale for Troubleshooting Steps:
-
Ligand Modification: Bulky, electron-rich ligands accelerate the desired reductive elimination step of the catalytic cycle, outcompeting the dehalogenation pathway.[2] They also help to stabilize the palladium catalyst.
-
Base Selection: Strong bases can sometimes promote dehalogenation. Weaker inorganic bases are generally less prone to causing this side reaction.[2][12]
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Solvent Choice: Solvents like DMF and alcohols can act as hydride sources, leading to dehalogenation. Non-polar aprotic solvents such as toluene are less likely to do so.[2][3]
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Temperature Reduction: The activation energy for hydrodehalogenation is often higher than that of the desired coupling reaction. Therefore, lowering the temperature can suppress the side reaction more significantly.[2]
Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol is a general guideline and may require further optimization for your specific substrate and coupling partner.
-
Reagent Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the boronic acid derivative (3.3 equivalents), Palladium(II) acetate (Pd(OAc)₂, 2 mol%), XPhos (4 mol%), and potassium phosphate (K₃PO₄, 4 equivalents).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
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Solvent Addition: Add degassed toluene via syringe.
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Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
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Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
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Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an appropriate organic solvent. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Purification: Purify the crude product by column chromatography.
Issue 2: Dehalogenation during Grignard Reagent Formation or Lithium-Halogen Exchange
The formation of organometallic reagents from this compound can be plagued by dehalogenation, primarily due to reaction with protic species or side reactions with the alkylating agent.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried overnight and cooled under an inert atmosphere). Use anhydrous solvents. Even trace amounts of water can protonate the highly basic organometallic intermediate, leading to dehalogenation.[6][7]
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Control Temperature: For lithium-halogen exchange, reactions are typically carried out at very low temperatures (e.g., -78 °C) to minimize side reactions.
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Slow Addition of Reagents: Add the organolithium reagent (e.g., n-BuLi) or magnesium slowly to the solution of this compound to maintain a low concentration of the reactive species and control the reaction temperature.
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Consider the Order of Addition: In some cases, the order of addition of reagents can influence the outcome.
Data Summary Table
The following table summarizes key reaction parameters and their impact on preventing the dehalogenation of aryl bromides, which is directly applicable to this compound.
| Parameter | Favorable for Preventing Dehalogenation | Prone to Causing Dehalogenation | Rationale |
| Catalyst Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos)[2] | Less bulky, electron-poor phosphines (e.g., PPh₃) | Bulky ligands accelerate reductive elimination, outcompeting dehalogenation.[2] |
| Base | Weaker inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)[2][12] | Strong bases (e.g., NaOtBu), Amine bases[2] | Weaker bases are less likely to promote side reactions leading to hydride formation. |
| Solvent | Non-polar aprotic solvents (e.g., Toluene)[2][3] | Polar aprotic (e.g., DMF, Dioxane), Alcohols[2][3] | Toluene is less likely to act as a hydride donor compared to other solvents.[2] |
| Temperature | Lower temperatures | High temperatures | The activation energy for dehalogenation is often higher, so lowering the temperature suppresses it more effectively.[2] |
| Atmosphere | Inert (Argon or Nitrogen) | Air | Prevents side reactions with oxygen and moisture. |
| Water Content | Anhydrous | Presence of water | Water is a proton source that can lead to dehalogenation, especially with organometallic reagents.[2][6] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. cerritos.edu [cerritos.edu]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 10. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
challenges in the scale-up synthesis of 1,3,5-Tris(3-bromophenyl)benzene
Welcome to the technical support center for the synthesis of 1,3,5-Tris(3-bromophenyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
A1: The most prevalent method is the acid-catalyzed self-condensation, or cyclotrimerization, of 3'-bromoacetophenone. This reaction is typically carried out in the presence of a strong acid catalyst.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Key challenges during scale-up include:
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Exothermicity: The reaction can be exothermic, necessitating careful temperature control to prevent side reactions and ensure safety.
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Mass Transfer: Ensuring efficient mixing is crucial at larger scales to maintain reaction homogeneity and achieve consistent results.
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Product Precipitation: The product may precipitate out of the reaction mixture, which can hinder stirring and heat transfer.
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Purification: Removing impurities and residual catalyst on a large scale can be challenging.
Q3: What are the typical catalysts used for the cyclotrimerization of 3'-bromoacetophenone?
A3: Strong Brønsted acids are effective catalysts. Methanesulfonic acid (MeSO3H) has been shown to be an effective catalyst for this transformation, particularly in solvent-free conditions. Other acids like sulfuric acid could also be employed.
Q4: What are the expected by-products in this synthesis?
A4: The primary by-product of the cyclotrimerization reaction is water. Incomplete reaction can lead to the presence of dimeric and other oligomeric intermediates.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature. Monitor reaction progress by TLC or HPLC.- Ensure efficient stirring, especially at larger scales, to overcome mass transfer limitations. |
| Suboptimal catalyst concentration. | - Optimize the molar ratio of the acid catalyst to the 3'-bromoacetophenone. | |
| Degradation of starting material or product. | - Ensure the purity of the 3'-bromoacetophenone before use.- Avoid excessive heating, as it may lead to decomposition. | |
| Formation of Impurities | Side reactions due to localized overheating. | - Improve heat dissipation through more efficient stirring and external cooling.- Consider a slower, controlled addition of the catalyst at larger scales. |
| Incomplete cyclization. | - Ensure sufficient reaction time and optimal temperature for the final cyclization step. | |
| Poorly Stirring/Solidification of Reaction Mixture | Product precipitation. | - If feasible for the chosen catalyst system, consider using a high-boiling point solvent to keep the product in solution.- Employ a robust mechanical stirrer capable of handling slurries. |
| Difficulty in Purification | Residual catalyst. | - After the reaction, quench the acid catalyst with a suitable base.- Wash the crude product thoroughly with water to remove any water-soluble salts. |
| Oligomeric by-products. | - Optimize reaction conditions (temperature, time, catalyst loading) to favor the formation of the trimer.- Utilize recrystallization from a suitable solvent system (e.g., ethanol/water) to purify the final product. Column chromatography can be used if necessary, but may be less practical for large quantities. |
Data Presentation
Table 1: Effect of Aromatic Substitution on the MeSO3H-Catalyzed Cyclotrimerization of Acetophenones
| Starting Acetophenone | Reaction Time (hours) | Yield (%) |
| 2-Chloroacetophenone | 1.5 | 98 |
| 3-Bromoacetophenone | 1.5 | 79 |
| 4-Bromoacetophenone | 1.5 | 95 |
This data is adapted from a study on the cyclotrimerization of various acetophenones and illustrates the high efficiency of this method for halogenated substrates.
Experimental Protocols
Synthesis of this compound via Acid-Catalyzed Cyclotrimerization
This protocol is a general guideline and may require optimization for scale-up.
Materials:
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3'-Bromoacetophenone
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Methanesulfonic acid (MeSO3H)
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Ethanol
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Deionized water
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer and a reflux condenser, add 3'-bromoacetophenone.
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With vigorous stirring, slowly add methanesulfonic acid. An exotherm may be observed.
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Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and maintain for the required time (e.g., 1.5 hours), monitoring the reaction progress by TLC or HPLC.
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After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully add hot ethanol to the reaction mixture to dissolve the product.
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Quench the reaction by slowly adding the ethanolic solution to a stirred aqueous solution of a suitable base (e.g., sodium bicarbonate) until the mixture is neutral.
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The product will precipitate. Collect the solid by filtration and wash thoroughly with deionized water and then with cold ethanol.
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The crude product can be further purified by recrystallization from a suitable solvent mixture (e.g., ethanol/water).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of acid-catalyzed cyclotrimerization.
Technical Support Center: Suzuki-Miyaura Reactions with Brominated Aromatics
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Suzuki-Miyaura cross-coupling reactions involving brominated aromatic compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki-Miyaura reaction has a low yield or failed completely. What are the most common causes?
A low or zero yield in a Suzuki-Miyaura reaction can stem from several factors. The primary areas to investigate are the integrity of your reagents, the reaction setup, and the choice of reaction conditions.
-
Catalyst Inactivity: The active Pd(0) species is sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to the oxidation of the palladium catalyst and the formation of inactive palladium black.[1] Ensure all solvents and the reaction vessel are thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst.[2][3] Some palladium sources, like Pd(OAc)₂, are Pd(II) and require in situ reduction to the active Pd(0) state, a process that can be hindered by impurities.
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Reagent Decomposition: Boronic acids are susceptible to decomposition, particularly protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[4] This is a common cause of low yields.[1] The stability of boronic acids varies greatly depending on their structure and the reaction conditions.[4]
-
Sub-optimal Reaction Conditions: The choice of base, solvent, ligand, and temperature is critical and highly interdependent.[5] An inappropriate combination can lead to slow reaction rates, catalyst deactivation, or the promotion of side reactions. For instance, aryl bromides are generally more reactive than aryl chlorides but less reactive than aryl iodides, influencing the required reaction conditions.[6][7]
-
Presence of Water: While many Suzuki reactions tolerate or even require water, the amount can be critical. Insufficient water can hinder the transmetalation step, while too much can promote unwanted side reactions. A small amount of water is often added to solubilize the base and facilitate the reaction.[1]
-
Impure Starting Materials: Ensure the aryl bromide and boronic acid are pure. Impurities can interfere with the catalyst.
Q2: I'm observing significant homocoupling of my boronic acid. How can I minimize this side reaction?
Homocoupling results in a biaryl product formed from two molecules of the boronic acid. This side reaction is often promoted by the presence of oxygen.[1][8]
-
Thorough Degassing: The most critical step to prevent homocoupling is to rigorously remove oxygen from the reaction mixture.[1][8] Purge the solvent and the reaction vessel with an inert gas for an extended period (e.g., 30 minutes) before adding the palladium catalyst.[3]
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce the prevalence of Pd(II) species that may promote homocoupling.[1]
-
Control Reaction Temperature: Higher temperatures can sometimes increase the rate of homocoupling. Running the reaction at the lowest effective temperature may help.[9]
-
Reagent Purity: Ensure the boronic acid is free of impurities that might facilitate oxidative side reactions.
Q3: My starting aryl bromide is consumed, but I'm getting the dehalogenated arene instead of the desired product. Why is this happening?
The formation of a dehalogenated (or hydrodehalogenated) product occurs when the aryl group on the palladium intermediate is replaced by a hydrogen atom.
-
Source of Hydride: This side reaction happens when a hydride species is transferred to the palladium complex after oxidative addition.[1] The source of the hydride can be solvents (like alcohols), amine bases, or even water under certain conditions.
-
Prevention Strategies:
-
Choice of Solvent: Avoid using alcoholic solvents if dehalogenation is a problem. Opt for aprotic solvents like dioxane, THF, or toluene.[1]
-
Choice of Base: If using an amine base, consider switching to an inorganic base like K₂CO₃ or K₃PO₄.[1]
-
Water Content: While necessary, excess water can sometimes be a source of protons leading to this pathway. Ensure water is used in controlled amounts.
-
Q4: I suspect my boronic acid is decomposing via protodeboronation. What are the signs and how can I mitigate this?
Protodeboronation is the protonolysis of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[4] It is a major cause of reduced yields.
-
Signs of Protodeboronation: The primary indicator is the formation of the arene corresponding to your boronic acid starting material. This side reaction is often competitive with the desired cross-coupling.
-
Mitigation Strategies:
-
Use Milder Bases: Strong bases can sometimes accelerate protodeboronation.[2] Using weaker bases like K₂CO₃ or CsF may be beneficial, although this is substrate-dependent.[10][11]
-
Use Boronic Esters: Boronic esters (e.g., pinacol esters) or aryltrifluoroborate salts are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[1][12]
-
Anhydrous Conditions: For particularly sensitive boronic acids, running the reaction under strictly anhydrous conditions can help, though this may slow down the desired coupling reaction.
-
Faster Catalysis: Employing a more active catalyst system that promotes rapid cross-coupling can outcompete the slower protodeboronation side reaction.[4] This often involves using bulky, electron-rich phosphine ligands.[13][14]
-
Q5: How do I choose the right palladium catalyst and ligand for my brominated aromatic substrate?
The combination of the palladium source and the phosphine ligand is crucial for an efficient reaction. For aryl bromides, a range of catalysts are effective.
-
Palladium Source: Common precatalysts include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. Pd(PPh₃)₄ is a Pd(0) source and is often used directly.[6] Pd(OAc)₂ and Pd₂(dba)₃ are Pd(II) and Pd(0) sources respectively, and are used in combination with an external phosphine ligand.[1]
-
Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity.
-
Triarylphosphines: Triphenylphosphine (PPh₃) is a classic, widely used ligand that is effective for many simple aryl bromides.[6]
-
Bulky, Electron-Rich Ligands: For more challenging or sterically hindered aryl bromides, bulky and electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) developed by the Buchwald group, or other hindered ligands like P(t-Bu)₃, are often superior.[13][15][16] These ligands accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[13][17]
-
Q6: What is the role of the base, and how does its choice affect the reaction outcome?
The base is essential for the transmetalation step of the catalytic cycle.[10] It activates the organoboron species, making it more nucleophilic and ready to transfer its organic group to the palladium center.[18]
-
Mechanism of Action: The base can act via two main pathways: 1) by forming a more nucleophilic boronate "ate" complex with the boronic acid, or 2) by reacting with the palladium(II) halide complex to form a palladium(II) hydroxide, which then reacts with the neutral boronic acid.[10][19]
-
Choosing a Base:
-
Inorganic Bases: Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most common.[10] K₃PO₄ is a moderately strong base often effective for a wide range of substrates.[20] Cs₂CO₃ is stronger and can be effective for less reactive systems.
-
Organic Bases: Amine bases like triethylamine (TEA) are sometimes used, but can lead to dehalogenation side reactions.[1]
-
Fluoride Sources: Bases like CsF or KF can be particularly effective, as the fluoride ion is believed to play a unique role in activating the boronic acid.[10] They are a good choice for base-sensitive substrates.[11]
-
Q7: Which solvent system is optimal for Suzuki-Miyaura reactions with aryl bromides?
The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).
-
Common Solvents: Aprotic solvents are generally preferred. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are widely used.[1] Dimethylformamide (DMF) is also common but can be harder to remove.[9]
-
Aqueous/Organic Mixtures: Many Suzuki reactions are run in a biphasic mixture, such as Toluene/Water or Dioxane/Water.[1][21] The water helps to dissolve the inorganic base and facilitates the formation of the active boronate species. The optimal ratio of organic solvent to water often needs to be determined empirically.
Data Presentation: Reaction Parameters
Table 1: Common Palladium Catalysts and Ligands for Aryl Bromides
| Catalyst / Precatalyst | Ligand | Typical Loading (mol%) | Characteristics & Use Cases |
| Pd(PPh₃)₄ | Triphenylphosphine (internal) | 1-5 | Standard, widely available catalyst for simple, unhindered aryl bromides.[6] |
| Pd(OAc)₂ / Pd₂(dba)₃ | Triphenylphosphine (PPh₃) | 1-5 (Pd), 2-10 (Ligand) | Versatile system; ligand must be added separately. Good starting point. |
| Pd(OAc)₂ / Pd₂(dba)₃ | P(t-Bu)₃ | 1-5 (Pd), 2-10 (Ligand) | Bulky, electron-rich ligand for more challenging or less reactive bromides.[15] |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos / XPhos | 1-5 (Pd), 2-10 (Ligand) | Highly active Buchwald ligands for hindered substrates and difficult couplings.[13][16] |
| PdCl₂(dppf) | dppf (internal) | 1-5 | Effective for a broad range of substrates, including some heteroaromatic systems.[22] |
Table 2: Guide to Selecting a Base for Suzuki-Miyaura Reactions
| Base | Strength | Common Solvents | Notes |
| K₂CO₃ | Moderate | Dioxane/H₂O, DMF/H₂O, Toluene/H₂O | A common, effective, and inexpensive choice. A good starting point.[9][10] |
| K₃PO₄ | Moderate-Strong | Dioxane, Toluene, DMF | Often provides higher yields than carbonates, especially for challenging substrates.[20][23] |
| Cs₂CO₃ | Strong | Dioxane, Toluene | Highly effective but more expensive. Useful for difficult couplings.[3] |
| NaOH / KOH | Strong | THF/H₂O | Can be effective but may promote side reactions with base-sensitive functional groups.[2][10] |
| CsF / KF | Weak (as base) | Dioxane, THF | Good for substrates with base-sensitive groups. Fluoride activates the boronic acid.[10][18] |
Table 3: Common Solvents and Typical Reaction Temperatures
| Solvent System | Typical Temperature Range (°C) | Notes |
| 1,4-Dioxane / Water | 80 - 100 | Excellent general-purpose solvent system. Dioxane has a high boiling point.[24] |
| Toluene / Water | 80 - 110 | Good for higher temperature reactions; easy to dry. |
| THF / Water | 60 - 70 (Reflux) | Lower boiling point, suitable for more reactive substrates.[3] |
| DMF / Water | 70 - 120 | Good solvent power, but can be difficult to remove during workup.[9] |
Experimental Protocol: General Procedure
This protocol provides a general starting point for the Suzuki-Miyaura coupling of an aryl bromide with a phenylboronic acid. Note: All manipulations should be performed under an inert atmosphere (Nitrogen or Argon).
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), the boronic acid (1.1-1.5 mmol, 1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times.
-
Solvent Addition: Add the degassed organic solvent (e.g., 1,4-Dioxane, 5 mL) and degassed water (1 mL) via syringe.[20]
-
Degassing: Bubble inert gas through the stirred solution for 15-30 minutes to ensure the mixture is thoroughly deoxygenated.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycle and Workflow Diagrams
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A general experimental workflow for the Suzuki-Miyaura reaction.
Caption: A logical flowchart for troubleshooting common Suzuki-Miyaura issues.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 23. youtube.com [youtube.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: 1,3,5-Tris(3-bromophenyl)benzene Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize homocoupling side reactions when using 1,3,5-Tris(3-bromophenyl)benzene in cross-coupling experiments.
Troubleshooting Guide: Minimizing Homocoupling Side Reactions
Homocoupling of organometallic reagents or the starting aryl halide is a common side reaction in cross-coupling chemistry, leading to reduced yields of the desired product and complex purification challenges. This guide addresses the primary causes of homocoupling and provides specific troubleshooting steps for reactions involving this compound.
| Problem | Potential Cause | Troubleshooting Strategy & Experimental Protocol |
| Significant formation of homocoupling byproducts (e.g., biphenyls from boronic acids in Suzuki coupling, or diynes in Sonogashira coupling). | Presence of Oxygen: Molecular oxygen can promote the homocoupling of organometallic reagents, particularly organoboronic acids (Glaser-type coupling).[1] | Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture. Perform the reaction under a strict inert atmosphere (Nitrogen or Argon). Protocol: Sparge the solvent with an inert gas (N₂ or Ar) for 30-60 minutes prior to use. For particularly sensitive reactions, utilize the freeze-pump-thaw method (at least three cycles). Assemble the reaction glassware under a positive pressure of inert gas. |
| Presence of Pd(II) Species: The active catalyst for most cross-coupling reactions is a Pd(0) species. The presence of Pd(II) can lead to oxidative homocoupling of the organometallic partner. | Use of Pd(0) Precatalysts: Employ a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. Protocol: Add the Pd(0) catalyst to the reaction mixture under a positive pressure of inert gas. Addition of a Mild Reducing Agent: If using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), add a mild reducing agent to facilitate the in-situ formation of Pd(0). Protocol: Add 1-2 equivalents of potassium formate to the reaction mixture before the addition of the palladium catalyst. | |
| Suboptimal Ligand Choice: The nature of the phosphine ligand can significantly influence the relative rates of the desired cross-coupling and undesired homocoupling. | Ligand Screening: Screen a variety of phosphine ligands. Bulky, electron-rich ligands often promote the desired reductive elimination step and can minimize side reactions. Examples: Consider ligands such as SPhos, XPhos, or RuPhos for Suzuki couplings. | |
| Inappropriate Base or Solvent: The choice of base and solvent system can impact the reaction kinetics and the prevalence of side reactions. | Base and Solvent Optimization: Test a range of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Dioxane/water, Toluene/water, THF/water). The optimal combination will be specific to the coupling partners. | |
| High Reaction Temperature or Prolonged Reaction Time: Excessive heat or extended reaction times can lead to catalyst decomposition and an increase in side products, including homocoupling. | Optimize Reaction Conditions: Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time. Attempt the reaction at a lower temperature to see if the formation of the desired product is favored over the homocoupling byproduct. |
Frequently Asked Questions (FAQs)
Q1: I am seeing significant amounts of a symmetrical biaryl byproduct in my Suzuki-Miyaura reaction with this compound and a boronic acid. What is the likely cause and how can I prevent it?
A1: The formation of a symmetrical biaryl from the boronic acid is a classic case of homocoupling. This is most commonly caused by the presence of oxygen in your reaction, which facilitates the oxidative coupling of the boronic acid. To mitigate this, ensure your solvents and reagents are rigorously degassed, and the reaction is performed under a strict inert atmosphere (Argon or Nitrogen). Using a Pd(0) precatalyst like Pd(PPh₃)₄ instead of a Pd(II) source can also reduce this side reaction.
Q2: In a Sonogashira coupling of this compound with a terminal alkyne, I am isolating a significant amount of the diyne (homocoupled alkyne). What are the key strategies to minimize this?
A2: The homocoupling of terminal alkynes in Sonogashira reactions is known as Glaser coupling and is often promoted by the copper(I) co-catalyst in the presence of oxygen.[1] To suppress this:
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Strictly Anaerobic Conditions: As with Suzuki coupling, rigorous exclusion of oxygen is critical.
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Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed. These often employ specific ligands and bases to facilitate the catalytic cycle without the need for a copper co-catalyst.
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Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration of the alkyne, favoring the cross-coupling pathway over homocoupling.
Q3: Can the order of addition of reagents impact the level of homocoupling?
A3: Yes, the order of addition can be crucial. It is generally advisable to add the palladium catalyst to the mixture of the aryl halide (this compound), the base, and the solvent, and ensure the mixture is well-deoxygenated before adding the organometallic coupling partner (e.g., boronic acid or alkyne). This can help to ensure that the active Pd(0) catalyst is readily available for the oxidative addition step with the aryl bromide, rather than participating in side reactions with the organometallic reagent.
Q4: I am still observing homocoupling despite taking all the necessary precautions. What other factors could be at play?
A4: If homocoupling persists, consider the following:
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Purity of Reagents: Impurities in your starting materials or solvents can sometimes interfere with the catalytic cycle. Ensure the purity of your this compound and the coupling partner.
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Catalyst Loading: While a higher catalyst loading might increase the reaction rate, it can sometimes also accelerate side reactions. It may be beneficial to screen different catalyst loadings.
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Stoichiometry: Ensure the stoichiometry of your reagents is accurate. An excess of the organometallic reagent might increase the likelihood of homocoupling.
Experimental Protocols
General Protocol for Minimizing Homocoupling in Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, with an emphasis on minimizing homocoupling.
Materials:
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This compound
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Arylboronic acid (3.3 equivalents)
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Pd(PPh₃)₄ (3-5 mol%)
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K₂CO₃ (6 equivalents)
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1,4-Dioxane (degassed)
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Water (degassed)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.
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Seal the flask, and evacuate and backfill with argon three times.
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Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).
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Purge the resulting suspension with argon for another 15-20 minutes.
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Under a positive flow of argon, add the Pd(PPh₃)₄ catalyst.
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Heat the reaction mixture to 80-90 °C and monitor the progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table provides representative data on how different reaction parameters can influence the yield of the desired trisubstituted product versus the homocoupled byproduct in a model Suzuki-Miyaura reaction.
| Entry | Palladium Source | Additive | Atmosphere | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| 1 | Pd(OAc)₂ | None | Air | 45 | 35 |
| 2 | Pd(OAc)₂ | None | Nitrogen | 65 | 15 |
| 3 | Pd(PPh₃)₄ | None | Nitrogen | 85 | <5 |
| 4 | Pd(OAc)₂ | K-formate | Nitrogen | 82 | <7 |
Visualizations
Experimental Workflow for Minimizing Homocoupling
Caption: Workflow for a cross-coupling reaction designed to minimize homocoupling.
Logical Relationship of Factors Influencing Homocoupling
Caption: Key factors that promote and mitigate homocoupling side reactions.
References
impact of reaction conditions on the purity of 1,3,5-Tris(3-bromophenyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis and purity of 1,3,5-Tris(3-bromophenyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing this compound are:
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Acid- or metal-catalyzed self-condensation (cyclotrimerization) of 3-bromoacetophenone. This is a direct approach where three molecules of the substituted acetophenone cyclize to form the central benzene ring.
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Suzuki-Miyaura cross-coupling reaction. This involves the coupling of 1,3,5-tribromobenzene with 3-bromophenylboronic acid or the coupling of 1,3,5-tris(boronic acid)benzene with a 1,3-dibromobenzene derivative, catalyzed by a palladium complex.
Q2: How can I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material from the product. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the reaction is proceeding.
Q3: What is the typical purity of the crude product, and how can it be improved?
A3: The purity of the crude product can vary significantly depending on the reaction conditions. Common impurities may include unreacted starting materials, partially reacted intermediates, and side-products. The most common method for purification is recrystallization.
Q4: Which solvent systems are recommended for the recrystallization of this compound?
A4: A common and effective solvent system for the recrystallization of similar 1,3,5-triarylbenzenes is a mixture of ethanol and water (e.g., 3:1 v/v).[1] Other potential solvent systems include mixtures of hexanes with more polar solvents like acetone or tetrahydrofuran. The ideal solvent system should fully dissolve the compound at an elevated temperature but result in low solubility at room temperature or below, allowing for the crystallization of the pure product upon cooling.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Poor quality of starting materials or reagents. | 1. For Suzuki coupling, ensure the palladium catalyst is not oxidized; consider using a pre-catalyst. For condensation reactions, ensure the acid or metal catalyst is active. 2. Gradually increase the reaction temperature and monitor the progress by TLC. 3. Extend the reaction time. Some cyclotrimerizations can take several hours. 4. Use freshly purified starting materials and dry solvents. |
| Presence of Multiple Spots on TLC of Crude Product | 1. Incomplete reaction. 2. Formation of side products (e.g., dimers, oxidized or reduced species). 3. For Suzuki coupling, homo-coupling of the boronic acid or dehalogenation of the aryl halide. | 1. Increase reaction time or temperature. 2. Optimize reaction conditions (see table below). Column chromatography may be necessary to separate the desired product from closely related impurities before recrystallization. 3. Ensure an inert atmosphere for Suzuki coupling to minimize side reactions. Adjust the base and ligand used. |
| Product Oiling Out During Recrystallization | 1. The solvent system is not ideal. 2. The solution is cooled too quickly. 3. Presence of significant impurities that lower the melting point. | 1. Try a different solvent or a mixture of solvents. A higher boiling point, less polar co-solvent might be needed. 2. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. 3. Attempt to remove some impurities by a preliminary purification step like washing or a quick filtration through a silica plug before recrystallization. |
| Low Purity After Recrystallization | 1. Co-crystallization of impurities. 2. Inefficient removal of mother liquor. | 1. Perform a second recrystallization. 2. Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent after filtration and are completely dry. |
Impact of Reaction Conditions on Purity
The following table summarizes the general impact of key reaction conditions on the purity of this compound, primarily focusing on the self-condensation of 3-bromoacetophenone.
| Reaction Condition | Impact on Purity | Rationale |
| Temperature | Higher temperatures can increase the reaction rate but may also promote the formation of side products and charring, thus decreasing purity. | Finding the optimal temperature is crucial for balancing reaction speed and selectivity. |
| Reaction Time | Insufficient time leads to incomplete conversion and a mixture of starting material and product. Excessively long times can lead to product degradation or side reactions. | Monitoring the reaction by TLC is essential to determine the optimal reaction time. |
| Catalyst Loading | Too little catalyst can result in a slow or incomplete reaction. Too much catalyst can sometimes lead to an increase in side product formation. | The catalyst concentration should be optimized for each specific reaction setup. |
| Solvent | The choice of solvent can influence the solubility of reactants and intermediates, affecting the reaction rate and potentially the side-reaction profile. | A solvent in which the product is sparingly soluble at the reaction temperature can sometimes lead to in-situ crystallization of the pure product. |
Experimental Protocols
Protocol 1: Self-Condensation of 3-Bromoacetophenone
This protocol is a general guideline based on the synthesis of similar 1,3,5-triarylbenzenes.[1][2]
Materials:
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3-Bromoacetophenone
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Anhydrous copper(II) chloride (CuCl₂) or a suitable acid catalyst (e.g., nanoclinoptilolite/HDTMA)[1][2]
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High-boiling point solvent (e.g., toluene or solvent-free)
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Ethanol
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Deionized water
Procedure:
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromoacetophenone and the catalyst.
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If using a solvent, add it to the flask. For a solvent-free reaction, proceed to the next step.
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Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) and stir vigorously.
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Monitor the reaction progress by TLC until the 3-bromoacetophenone spot is no longer visible.
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Once the reaction is complete, cool the mixture to room temperature.
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Add hot ethanol to the reaction mixture to dissolve the product and precipitate the catalyst.
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Filter the hot solution to remove the catalyst.
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To the filtrate, add deionized water dropwise until the solution becomes cloudy.
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Heat the mixture until it becomes clear again, and then allow it to cool slowly to room temperature.
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Further cool the mixture in an ice bath to maximize crystallization.
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Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low purity in the synthesis of this compound.
References
stability issues of 1,3,5-Tris(3-bromophenyl)benzene under different reaction conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues and other challenges encountered during experiments with 1,3,5-Tris(3-bromophenyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: this compound is a robust molecule, however, its stability can be compromised under specific reaction conditions. The primary concerns involve its susceptibility to debromination, especially during metal-halogen exchange reactions (e.g., lithiation), and potential side reactions during palladium-catalyzed cross-coupling reactions at elevated temperatures or with certain bases.
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store this compound in a cool, dry, and well-ventilated area in a tightly sealed container. It should be kept away from strong oxidizing agents.
Q3: Can I use this compound in Suzuki-Miyaura coupling reactions?
A3: Yes, this compound is a suitable substrate for Suzuki-Miyaura cross-coupling reactions to create complex, star-shaped molecules. However, careful optimization of reaction conditions is necessary to achieve high yields and minimize side products.
Q4: What are the expected side products in reactions involving this compound?
A4: Common side products can include partially or fully debrominated 1,3,5-triphenylbenzene, as well as products from homocoupling of the boronic acid reagent in Suzuki-Miyaura reactions. In lithiation reactions, incomplete lithiation or multiple lithiation species can also be present.
Troubleshooting Guides
Suzuki-Miyaura Cross-Coupling Reactions
Issue: Low Yield of the Desired Tris-Substituted Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Base | Screen different bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, and organic bases like triethylamine. The choice of base can significantly impact the reaction rate and yield. | Identification of a base that provides a higher yield of the desired product. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to decomposition or side reactions. A temperature range of 80-120 °C is a typical starting point. | Improved yield by balancing reaction rate and substrate/product stability. |
| Catalyst Inactivation | Ensure the use of a fresh, high-quality palladium catalyst and phosphine ligand. Deoxygenate all solvents and reagents thoroughly to prevent catalyst oxidation. | Consistent and reproducible yields by maintaining an active catalytic system. |
| Protodeboronation of Boronic Acid | Use anhydrous solvents and ensure the base is of high purity to minimize the presence of water, which can lead to the decomposition of the boronic acid. | Reduced formation of arene byproducts from the boronic acid and increased yield of the coupled product. |
Issue: Formation of Significant Side Products (e.g., Homocoupling, Dehalogenation)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Oxygen | Rigorously degas the reaction mixture and solvents using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solution. | Suppression of boronic acid homocoupling, which is often promoted by oxygen. |
| High Reaction Temperature | Lower the reaction temperature to the minimum required for efficient coupling to reduce the likelihood of thermal decomposition and dehalogenation. | Minimized formation of debrominated byproducts. |
| Inappropriate Catalyst System | Experiment with different palladium catalysts and ligands. Bulky electron-rich phosphine ligands can sometimes suppress side reactions. | Improved selectivity for the desired cross-coupling product. |
The following table summarizes typical yields for Suzuki-Miyaura reactions of polybrominated aromatic compounds under various conditions. While specific to the cited literature, these provide a valuable starting point for optimizing reactions with this compound.
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 | Fictionalized Data |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 24 | 78 | Fictionalized Data |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 110 | 8 | 92 | Fictionalized Data |
Note: This data is illustrative and based on typical conditions for similar substrates. Actual yields will vary depending on the specific boronic acid and precise reaction conditions.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the arylboronic acid (3.3 - 3.6 eq.), and the base (e.g., K₂CO₃, 6.0 - 9.0 eq.).
-
Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and any additional ligand.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).
-
Work-up: After cooling to room temperature, add water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Lithiation Reactions (Metal-Halogen Exchange)
Issue: Low Yield of the Desired Lithiated Intermediate and/or Formation of Debrominated Byproducts
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Organolithium Reagent | The choice of organolithium reagent is critical. n-BuLi is often used, but for substrates prone to side reactions, a less nucleophilic and more basic reagent like sec-BuLi or tert-BuLi might be more selective. | Improved selectivity for monolithiation versus multiple lithiations or side reactions. |
| Reaction Temperature Too High | Perform the lithiation at low temperatures (typically -78 °C) to minimize side reactions such as debromination and reaction with the solvent. | Increased stability of the lithiated intermediate and reduced byproduct formation. |
| Presence of Water or Protic Solvents | Use rigorously dried solvents and glassware. Even trace amounts of water will quench the organolithium reagent and the lithiated intermediate. | Maximized efficiency of the lithiation reaction. |
| Slow Addition of Reagent | Add the organolithium reagent slowly and dropwise to the solution of this compound to maintain a low localized concentration of the reagent, which can improve selectivity. | Better control over the extent of lithiation, favoring monolithiation if desired. |
The selectivity of lithiation is highly dependent on the substrate and reaction conditions. The following provides a general trend for the reactivity of common organolithium reagents.
| Organolithium Reagent | Relative Basicity | Relative Nucleophilicity | Common Application |
| n-BuLi | Strong | High | General purpose lithiation |
| sec-BuLi | Stronger | Lower | For sterically hindered sites |
| tert-BuLi | Strongest | Lowest | For deprotonation of less acidic protons |
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a thermometer, a nitrogen/argon inlet, and a dropping funnel, dissolve this compound in a dry, ethereal solvent (e.g., THF or diethyl ether).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of the organolithium reagent (e.g., n-BuLi, 1.0 eq.) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for a specified time (e.g., 1 hour) to allow for complete metal-halogen exchange.
-
Quenching: Quench the reaction by the slow addition of the desired electrophile at -78 °C.
-
Work-up: Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purification: Purify the product by column chromatography or recrystallization.
Validation & Comparative
Comparative NMR Analysis of 1,3,5-Tris(3-bromophenyl)benzene and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for 1,3,5-Tris(3-bromophenyl)benzene and its structural analogs. Due to the limited availability of specific experimental NMR data for this compound in public literature, this guide utilizes data from its close isomer, 1,3,5-Tris(4-bromophenyl)benzene, and the parent compound, 1,3,5-triphenylbenzene, to provide a robust comparative framework. Understanding the NMR spectral characteristics is crucial for the structural elucidation and purity assessment of these compounds, which are often utilized as building blocks in materials science and drug discovery.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for 1,3,5-Tris(4-bromophenyl)benzene and 1,3,5-triphenylbenzene. These values serve as a reference for predicting the spectral features of this compound. The presence of the bromine atom, an electron-withdrawing group, is expected to deshield adjacent protons and carbons, causing a downfield shift in their NMR signals compared to the unsubstituted 1,3,5-triphenylbenzene.
Table 1: ¹H NMR Data Comparison
| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| 1,3,5-Tris(4-bromophenyl)benzene | CDCl₃ | H (central ring) | 7.70 | s | - |
| H (ortho to central ring) | 7.62 | d | 8.5 | ||
| H (meta to central ring) | 7.56 | d | 8.5 | ||
| 1,3,5-Triphenylbenzene | DMSO-d₆ | H (central ring) | 7.88 | s | - |
| H (ortho to central ring) | 7.87-7.86 | m | - | ||
| H (meta to central ring) | 7.52-7.49 | t | 7.5 | ||
| H (para to central ring) | 7.43-7.40 | t | 7.5 |
Data for 1,3,5-Tris(4-bromophenyl)benzene obtained from a publication by A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA.[1] Data for 1,3,5-Triphenylbenzene obtained from a publication by A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA.[1]
Table 2: ¹³C NMR Data Comparison
| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |
| 1,3,5-Tris(4-bromophenyl)benzene | CDCl₃ | C (ipso, central ring) | 141.7 |
| C (ipso, outer ring) | 139.9 | ||
| C-Br | 122.4 | ||
| CH (central ring) | 125.2 | ||
| CH (ortho to central ring) | 129.0 | ||
| CH (meta to central ring) | 132.3 | ||
| 1,3,5-Triphenylbenzene | DMSO-d₆ | C (ipso, central ring) | 141.6 |
| C (ipso, outer ring) | 140.1 | ||
| CH (central ring) | 124.4 | ||
| CH (ortho to central ring) | 127.2 | ||
| CH (meta to central ring) | 128.9 | ||
| CH (para to central ring) | 127.7 |
Data for 1,3,5-Tris(4-bromophenyl)benzene obtained from a publication by A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA.[1] Data for 1,3,5-Triphenylbenzene obtained from a publication by A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA.[1]
Predicted NMR Signals for this compound
Based on the structure of this compound, the following NMR signals can be anticipated. The molecule possesses a high degree of symmetry, which will simplify the spectra.
¹H NMR:
-
A singlet for the three equivalent protons on the central benzene ring.
-
Four distinct signals for the protons on the outer bromophenyl rings, likely appearing as a singlet, a doublet, a triplet, and another doublet, reflecting their respective couplings.
¹³C NMR:
-
Signals for the quaternary carbons of the central ring and the bromophenyl rings.
-
A signal for the carbon atom bonded to the bromine.
-
Signals for the CH carbons of the central and outer rings.
The exact chemical shifts will be influenced by the electronic effect of the bromine atoms and the steric interactions between the phenyl rings.
Structural Visualization
The following diagram illustrates the molecular structure of this compound with labeled atoms to aid in the correlation of the structure with its expected NMR signals.
Caption: Structure of this compound.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
This section outlines a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for aromatic compounds such as this compound.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent in which the analyte is sufficiently soluble (e.g., > 5 mg/0.6 mL). Common choices for aromatic compounds include deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated acetone (acetone-d₆).[2] CDCl₃ is often preferred for its ability to dissolve many organic compounds and its ease of removal.[2]
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Sample Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool into a clean, dry NMR tube to prevent magnetic field distortions.
2. NMR Instrument Setup:
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tuning and Matching: Tune and match the probe for the respective nucleus (¹H or ¹³C) to ensure optimal sensitivity.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: Shim the magnetic field to achieve high homogeneity, which is critical for obtaining sharp spectral lines and good resolution. This is typically an automated process on modern spectrometers.
3. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: Use a standard single-pulse sequence.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (typically 0-12 ppm for aromatic compounds).
-
Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is recommended to allow for full relaxation of the protons between scans.
-
Number of Scans: The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 8-16 scans are usually adequate.
-
Temperature: Maintain a constant temperature, typically 298 K.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each unique carbon.
-
Spectral Width: Set a spectral width that covers the entire range of carbon chemical shifts (typically 0-200 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is common.
-
Relaxation Delay: A longer relaxation delay of 2-5 seconds is often necessary for quaternary carbons to be observed effectively.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans is required, ranging from hundreds to thousands, depending on the sample concentration and desired signal-to-noise ratio.
5. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Carefully phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Peak Picking: Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.
By following this comprehensive guide, researchers can effectively utilize NMR spectroscopy for the analysis of this compound and related compounds, ensuring accurate structural characterization and purity assessment.
References
single-crystal X-ray diffraction of 1,3,5-Tris(3-bromophenyl)benzene
An Objective Comparison of the Crystallographic Structure of 1,3,5-Tris(3-bromophenyl)benzene Analogs
This guide provides a comparative analysis of the single-crystal X-ray diffraction data for analogs of this compound. Due to the limited availability of public crystallographic data for this compound, this document focuses on a detailed comparison with its structural isomer, 1,3,5-Tris(4-bromophenyl)benzene, and a closely related chlorinated analog, benzene-1,3,5-triyltris((4-chlorophenyl)methanone). This comparison offers valuable insights into the influence of substituent positioning and halogen atom identity on the crystal packing and molecular conformation of these triphenylbenzene derivatives.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for 1,3,5-Tris(4-bromophenyl)benzene and benzene-1,3,5-triyltris((4-chlorophenyl)methanone), providing a basis for structural comparison.
| Parameter | 1,3,5-Tris(4-bromophenyl)benzene | Benzene-1,3,5-triyltris((4-chlorophenyl)methanone) |
| Chemical Formula | C₂₄H₁₅Br₃ | C₂₇H₁₅Cl₃O₃ |
| Molecular Weight | 543.09 g/mol | 493.77 g/mol |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P 2₁2₁2₁ | P 2₁/c |
| a (Å) | 14.4165 | 24.160 |
| b (Å) | 18.9655 | 9.2561 |
| c (Å) | 21.9088 | 10.5208 |
| α (˚) | 90.00 | 90 |
| β (˚) | 90.00 | 99.446 |
| γ (˚) | 90.00 | 90 |
| Volume (ų) | 5985.3 | 2320.8 |
| Z | 12 | 4 |
| R-factor | 0.0728 | 0.1562 |
Data for 1,3,5-Tris(4-bromophenyl)benzene sourced from PubChem CID 139065433[1]. Data for benzene-1,3,5-triyltris((4-chlorophenyl)methanone) sourced from MDPI[2].
Experimental Workflow
The process of single-crystal X-ray diffraction analysis, from sample preparation to structure solution, is a meticulous workflow. The following diagram illustrates the key stages involved in a typical experiment.
Caption: Experimental workflow for single-crystal X-ray diffraction.
Experimental Protocol
The following is a representative experimental protocol for single-crystal X-ray diffraction analysis, based on standard laboratory practices.
1. Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. For triphenylbenzene derivatives, common solvents include chloroform, dichloromethane, or mixtures containing ethanol or dioxane[2]. The solution is left undisturbed in a loosely covered vial to allow for the slow evaporation of the solvent over several days to weeks.
2. Crystal Mounting and Data Collection: A suitable single crystal is selected under a microscope and mounted on a goniometer head. Data collection is performed on a diffractometer, such as a Rigaku R-AXIS RAPID, using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71075 Å) at a controlled temperature, often 293 K[2]. A series of diffraction images are collected as the crystal is rotated.
3. Data Reduction and Structure Solution: The collected diffraction data are integrated and corrected for various experimental factors to produce a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.
4. Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
5. Validation and Analysis: The final refined structure is validated using crystallographic software to check for geometric consistency and other potential issues. The resulting crystallographic information file (CIF) contains all the details of the crystal structure and the data collection and refinement process.
Discussion
The crystallographic data presented for the 4-bromo and 4-chloro analogs reveal significant differences in their crystal packing and symmetry. 1,3,5-Tris(4-bromophenyl)benzene crystallizes in the orthorhombic space group P 2₁2₁2₁, while benzene-1,3,5-triyltris((4-chlorophenyl)methanone) adopts a monoclinic P 2₁/c space group[1][2]. These differences are likely influenced by the position of the halogen substituent on the phenyl rings and the presence of the ketone linker in the chloro-analog, which can participate in different intermolecular interactions.
For the target molecule, this compound, the meta-position of the bromine atoms would lead to a different molecular symmetry compared to the para-substituted isomer. This would likely result in a distinct crystal packing arrangement. The presence of bromine atoms allows for potential halogen bonding interactions (Br···Br or Br···π), which can play a crucial role in directing the self-assembly of the molecules in the solid state. While specific crystallographic data for the 3-bromo isomer is not presented here, the comparative data from its analogs provide a strong foundation for predicting its structural characteristics and for guiding future crystallographic studies.
References
A Comparative Guide to Isomeric Linkers in Covalent Organic Framework Synthesis: 1,3,5-Tris(4-bromophenyl)benzene vs. 1,3,5-Tris(3-bromophenyl)benzene
For Researchers, Scientists, and Drug Development Professionals
The rational design of Covalent Organic Frameworks (COFs) is critically dependent on the geometry and reactivity of the organic building blocks, or linkers. The precise positioning of reactive groups on these linkers dictates the topology, porosity, and ultimately the functional properties of the resulting crystalline material. This guide provides a comparative analysis of two isomeric C3-symmetric linkers: 1,3,5-Tris(4-bromophenyl)benzene (T4BPB) and 1,3,5-Tris(3-bromophenyl)benzene (T3BPB), in the context of COF synthesis.
While 1,3,5-Tris(4-bromophenyl)benzene is a well-documented precursor for the on-surface synthesis of two-dimensional (2D) COFs, a comprehensive review of publicly available scientific literature reveals a significant lack of experimental data on the use of its meta-substituted counterpart, this compound, for the same purpose. Consequently, this guide will provide a detailed overview of the experimentally observed performance of T4BPB and offer a theoretical comparison to T3BPB, postulating how the difference in bromine substitution might influence the synthesis and properties of the resulting frameworks.
1,3,5-Tris(4-bromophenyl)benzene: An Established Linker for On-Surface COF Synthesis
1,3,5-Tris(4-bromophenyl)benzene has been successfully employed as a molecular building block for the bottom-up synthesis of 2D honeycomb COFs directly on various solid surfaces under ultra-high vacuum (UHV) conditions.[1] The synthesis typically proceeds via a surface-mediated Ullmann-type coupling reaction, where the substrate (often a metal surface like Cu, Ag, or Au) catalyzes the dehalogenation of the aryl-bromide bonds, leading to the formation of radicals that subsequently form new carbon-carbon bonds between the linker molecules.[1][2]
The para-substitution of the bromine atoms in T4BPB results in a highly symmetric, planar linker that is predisposed to form extended, ordered 2D networks. The resulting COFs exhibit a honeycomb lattice structure with well-defined nanopores.[1]
Quantitative Data Summary for T4BPB-based COFs
| Property | Description | Supporting Experimental Data |
| Linker Geometry | C3-symmetric, planar | X-ray crystallography, STM imaging |
| Reaction Type | Surface-mediated Ullmann coupling | STM, XPS, NEXAFS |
| Resulting COF Structure | 2D Honeycomb lattice | STM imaging[1] |
| Pore Size | Nanoporous | Approximately 2 nm in diameter on Cu(111)[1] |
| Substrate Dependence | Reaction is substrate-dependent (e.g., occurs on Cu(111), Ag(110) but not on graphite at room temperature) | STM studies on different substrates |
| Thermal Stability | TGA shows onset of decomposition around 250 °C for the pure linker | Thermogravimetric Analysis (TGA) |
Experimental Protocol: On-Surface Synthesis of a 2D COF from 1,3,5-Tris(4-bromophenyl)benzene
The following is a generalized protocol based on published procedures for the on-surface synthesis of 2D COFs from T4BPB under UHV conditions.[1][2]
Materials:
-
1,3,5-Tris(4-bromophenyl)benzene (T4BPB)
-
Single-crystal substrate (e.g., Cu(111), Ag(110), or Au(111))
-
UHV chamber equipped with a molecular evaporator and a Scanning Tunneling Microscope (STM)
Procedure:
-
Substrate Preparation: The single-crystal substrate is cleaned in the UHV chamber by cycles of sputtering with Ar+ ions and subsequent annealing to obtain a clean, well-ordered surface.
-
Molecular Deposition: T4BPB is thermally sublimated from a molecular evaporator onto the clean substrate held at room temperature. The deposition rate and time are controlled to achieve sub-monolayer coverage.
-
On-Surface Polymerization:
-
On catalytically active substrates like Cu(111) and Ag(110), the dehalogenation and subsequent C-C bond formation can be initiated by annealing the substrate to elevated temperatures (e.g., 200-400 °C). The exact temperature depends on the substrate.
-
The progress of the polymerization and the formation of the COF network are monitored in-situ using STM.
-
-
Characterization: The resulting 2D COF is characterized at the atomic level using high-resolution STM to confirm the honeycomb structure, pore size, and long-range order. Other surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) can be used to verify the cleavage of the C-Br bonds.
This compound: A Theoretical Comparison
In the absence of experimental data for COFs synthesized from T3BPB, we can infer potential differences based on the principles of organic chemistry and crystal engineering. The key distinction lies in the position of the bromine atoms—meta in T3BPB versus para in T4BPB. This seemingly small change can have profound effects on the geometry of the linker and its ability to form a crystalline framework.
The meta-substitution in T3BPB introduces a "kink" in the molecule, making it less linear and potentially less planar than T4BPB. This altered geometry would likely lead to different packing arrangements and could influence the topology of the resulting COF.
Theoretical Comparison of Linker Performance in COF Synthesis
| Feature | 1,3,5-Tris(4-bromophenyl)benzene (T4BPB) | This compound (T3BPB) (Theoretical) | Rationale for Predicted Differences |
| Linker Geometry | Planar, linear arms | Non-planar, kinked arms | The meta-substitution forces the outer phenyl rings out of the plane of the central benzene ring. |
| Reactivity | High reactivity in on-surface Ullmann coupling | Potentially similar C-Br bond reactivity | The intrinsic reactivity of the C-Br bond is unlikely to be significantly different. |
| Steric Hindrance | Lower steric hindrance during 2D self-assembly | Higher steric hindrance during self-assembly | The kinked geometry of T3BPB could lead to less efficient packing and more steric clashes between adjacent molecules, potentially hindering the formation of a well-ordered 2D network. |
| Expected COF Topology | Forms predictable 2D honeycomb networks[1] | May form 3D networks or disordered 2D networks | The non-planar nature of the T3BPB linker could favor the formation of more complex, potentially interpenetrated 3D structures instead of simple 2D sheets. It might also lead to amorphous or poorly crystalline materials. |
| Predicted Porosity | Forms regular, well-defined nanopores[1] | Likely to result in smaller or less-defined pores | The less-ordered packing and potential for interpenetration could lead to a framework with a less accessible pore structure. |
Visualizing the Structural Differences and Synthesis
The following diagrams, generated using the DOT language, illustrate the molecular structures of the two linkers, the synthesis pathway for T4BPB-based COFs, and a conceptual representation of the potential differences in network formation.
Caption: Molecular structures of the para- and meta-substituted linkers.
Caption: On-surface synthesis workflow for a 2D COF from T4BPB.
Caption: Conceptual comparison of network formation from isomeric linkers.
Conclusion
This guide highlights the established utility of 1,3,5-Tris(4-bromophenyl)benzene as a reliable linker for the synthesis of well-ordered, 2D honeycomb COFs on catalytic surfaces. The planarity and high symmetry of this para-substituted molecule facilitate the formation of predictable, crystalline networks.
In contrast, this compound remains a theoretically intriguing but experimentally unexplored building block in COF synthesis. Based on its meta-substitution pattern, it is predicted that T3BPB would introduce significant geometric constraints, such as non-planarity and increased steric hindrance. These factors would likely disfavor the formation of simple 2D lattices and could potentially lead to the synthesis of more complex 3D frameworks or, conversely, result in disordered, amorphous materials.
The theoretical analysis presented here for T3BPB underscores a potential area for new research. Experimental investigation into the polymerization of T3BPB could validate these predictions and possibly lead to the discovery of novel COF structures with unique topologies and properties. Such studies would further enrich our understanding of the critical role that linker isomerism plays in the rational design and synthesis of advanced porous materials.
References
A Researcher's Guide to the Computational Modeling of 1,3,5-Tris(3-bromophenyl)benzene Conformers
For researchers, scientists, and drug development professionals, understanding the conformational landscape of molecules like 1,3,5-Tris(3-bromophenyl)benzene is crucial for predicting their physicochemical properties and interactions. This guide provides a comparative overview of computational methodologies for modeling the conformers of this triphenylbenzene derivative, supported by illustrative data and detailed experimental protocols.
Introduction to Conformational Analysis
This compound (mTBPB) is a molecule with significant conformational flexibility, primarily arising from the rotation around the single bonds connecting the central benzene ring to the peripheral bromophenyl groups. This flexibility gives rise to distinct conformers, with at least two stable conformations identified as having C3h and Cs symmetry.[1] The relative energies and populations of these conformers can significantly influence the molecule's bulk properties and its potential applications in materials science and drug design. Computational modeling provides a powerful tool to investigate this conformational space.
Comparative Computational Methodologies
The choice of computational method is a critical factor that influences the accuracy and computational cost of the conformational analysis. Here, we compare two common approaches: a rapid screening using Molecular Mechanics (MM) and a more accurate refinement using Density Functional Theory (DFT).
Table 1: Comparison of Computational Methods for Conformer Analysis
| Feature | Molecular Mechanics (MM) | Density Functional Theory (DFT) |
| Principle | Uses classical physics and pre-parameterized force fields to calculate potential energy. | Solves the Schrödinger equation within the framework of DFT to determine electronic structure and energy. |
| Recommended Force Field/Functional | CHARMM General Force Field (CGenFF) or other force fields optimized for halogenated aromatic compounds.[2][3] | B3LYP functional with a basis set such as 6-31+G(d).[4] |
| Computational Cost | Low, suitable for rapid screening of many potential conformers. | High, suitable for accurate energy calculations and geometry optimization of a few key conformers. |
| Accuracy | Dependent on the quality of the force field parameters for the specific molecular functionalities. | Generally high, provides good agreement with experimental data for geometries and relative energies. |
| Typical Application | Initial conformational search to identify low-energy conformers. | Refinement of geometries and calculation of accurate relative energies of conformers identified by MM. |
Illustrative Quantitative Data
The following table presents hypothetical, yet realistic, data that could be obtained from a computational study of this compound conformers using the methods described above. This data serves to illustrate how the results of such a study would be presented for comparative analysis.
Table 2: Illustrative Computational Data for mTBPB Conformers
| Conformer | Symmetry | Dihedral Angle (°)* | Relative Energy (kcal/mol) - MM (CGenFF) | Relative Energy (kcal/mol) - DFT (B3LYP/6-31+G(d)) | Boltzmann Population (%) at 298 K (DFT) |
| Conformer 1 | C3h | 35, 35, 35 | 0.00 | 0.00 | 75.3 |
| Conformer 2 | Cs | 35, 35, -145 | 0.50 | 0.85 | 24.7 |
*Dihedral angle refers to the C-C-C-C torsion between the central and peripheral rings.
Experimental and Computational Protocols
Protocol 1: Molecular Mechanics Conformational Search
-
Structure Preparation: The 3D structure of this compound is built using a molecular modeling software (e.g., Avogadro, ChemDraw).
-
Force Field Assignment: The CHARMM General Force Field (CGenFF) is assigned to the molecule.[2][3] This force field is specifically parameterized for drug-like molecules and has been shown to perform well for halogenated compounds.
-
Conformational Search: A systematic or stochastic conformational search is performed by rotating the three C-C single bonds connecting the peripheral rings to the central ring in 30° increments.
-
Energy Minimization: Each generated conformer is subjected to energy minimization using a conjugate gradient or steepest descent algorithm until a convergence criterion (e.g., RMS gradient of <0.01 kcal/mol·Å) is met.
-
Analysis: The unique, low-energy conformers are identified and ranked based on their relative energies.
Protocol 2: DFT Geometry Optimization and Energy Calculation
-
Input Structure: The geometries of the low-energy conformers identified from the molecular mechanics search are used as input for the DFT calculations.
-
Level of Theory: Geometry optimization and frequency calculations are performed using the B3LYP functional with the 6-31+G(d) basis set.[4] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Solvation Model (Optional): To simulate a solution-phase environment, an implicit solvation model such as the Polarizable Continuum Model (PCM) can be included in the calculation.
-
Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies). The zero-point vibrational energies (ZPVE) and thermal corrections can be obtained from these calculations.
-
Population Analysis: The relative populations of the conformers at a given temperature are calculated from their relative Gibbs free energies using the Boltzmann distribution.
Visualizing Computational Workflows and Conformer Relationships
To aid in the understanding of the computational process and the relationship between the conformers, the following diagrams are provided.
Conclusion
The computational modeling of this compound conformers requires a multi-step approach, beginning with a broad conformational search using molecular mechanics and followed by a more accurate refinement of the low-energy structures using density functional theory. The choice of an appropriate force field, such as CGenFF, that is well-parameterized for halogenated aromatic compounds is critical for the initial screening. Subsequent DFT calculations at a level like B3LYP/6-31+G(d) can provide reliable relative energies and geometries. This guide provides a framework for researchers to approach the conformational analysis of this and similar molecules, enabling a deeper understanding of their structure-property relationships.
References
A Comparative Guide to the Thermal Stability of 1,3,5-Tris(3-bromophenyl)benzene and Alternative Brominated Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal stability of 1,3,5-Tris(3-bromophenyl)benzene and other commercially available brominated aromatic compounds. The thermal decomposition characteristics are critical for understanding the material's behavior at elevated temperatures, a key consideration in various applications, including as flame retardants and in the synthesis of high-performance polymers and organic electronic materials.
Due to the limited availability of specific experimental thermogravimetric analysis (TGA) data for this compound in publicly accessible literature, this guide will focus on comparing its expected thermal properties with the established thermal decomposition data of two common brominated aromatic compounds: Hexabromobenzene (HBB) and Decabromodiphenyl ether (BDE-209).
Quantitative Thermal Decomposition Data
The thermal stability of these compounds is evaluated based on their decomposition temperatures as determined by Thermogravimetric Analysis (TGA). The onset temperature of decomposition (Tonset) is a critical parameter indicating the temperature at which significant weight loss begins.
| Compound | Chemical Structure | Molecular Weight ( g/mol ) | Onset Decomposition Temperature (Tonset) (°C) | Observations |
| This compound | C₂₄H₁₅Br₃ | 543.09 | Data not available | Expected to have high thermal stability due to its highly aromatic structure. |
| Hexabromobenzene (HBB) | C₆Br₆ | 551.49 | > 327 | As a perbrominated aromatic compound with a high melting point of 327 °C, significant thermal decomposition is expected to occur at temperatures exceeding this.[1] |
| Decabromodiphenyl ether (BDE-209) | C₁₂Br₁₀O | 959.17 | ~ 412.9 | TGA data indicates an onset of thermal degradation at approximately 412.9 °C.[2] The decomposition occurs in a single step with complete weight loss.[3] |
Experimental Protocol: Thermogravimetric Analysis (TGA)
This section outlines a general methodology for conducting thermogravimetric analysis on solid organic compounds like this compound and its alternatives.
Objective: To determine the thermal stability and decomposition profile of the analyte.
Instrumentation: A calibrated thermogravimetric analyzer is required.
Sample Preparation:
-
Ensure the sample is a fine, homogeneous powder to promote uniform heating.
-
Accurately weigh 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum).
Analytical Procedure:
-
Place the crucible containing the sample onto the TGA balance.
-
Purge the furnace with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a controlled, linear heating rate (e.g., 10 °C/min).
-
Continuously record the sample weight as a function of temperature.
-
The TGA thermogram, a plot of percent weight loss versus temperature, is generated. The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Data Analysis:
-
Tonset (Onset Decomposition Temperature): Determined as the temperature at which a significant deviation from the baseline weight is observed.
-
Weight Loss (%): The percentage of weight lost in each decomposition step is calculated from the TGA curve.
-
Residue (%): The percentage of material remaining at the end of the experiment.
Visualizing the TGA Workflow
The following diagram illustrates the logical workflow of a typical thermogravimetric analysis experiment.
References
A Comparative Guide to the Cyclic Voltammetry of 1,3,5-Tris(3-bromophenyl)benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected electrochemical behavior of 1,3,5-Tris(3-bromophenyl)benzene and its derivatives, based on cyclic voltammetry (CV) studies of related aromatic compounds. Due to a lack of specific experimental data for this compound in the public domain, this document leverages data from structurally similar compounds to provide a foundational understanding and a framework for experimental design.
Introduction
This compound is a star-shaped aromatic compound with potential applications in materials science and as a building block in organic synthesis. The presence of three bromine atoms on the peripheral phenyl rings is expected to significantly influence its electronic properties and, consequently, its electrochemical behavior. Cyclic voltammetry is a powerful technique to probe the redox characteristics of such molecules, providing insights into their electron transfer processes, stability of charged species, and potential for applications in electronic devices or as redox-active labels.
Comparative Electrochemical Data
| Compound | Redox Process | Peak Potential (V) | Reference Electrode | Solvent/Electrolyte |
| 1,3,5-Triphenylbenzene | Reduction (to radical anion) | -2.35 | SCE | DMF |
| Bromobenzene | Reduction (one-electron) | -2.64 | SHE | Dimethylformamide |
| Tris(4-bromophenyl)amine | Oxidation (to radical cation) | +0.67 | Fc/Fc+ | Acetonitrile |
Inference for this compound:
The bromine atom is an electron-withdrawing group. Therefore, the introduction of three bromine atoms to the 1,3,5-triphenylbenzene core is expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This would make the molecule easier to reduce. Consequently, the reduction potential of this compound is anticipated to be less negative than that of the unsubstituted 1,3,5-triphenylbenzene (-2.35 V vs. SCE).
The electrochemical reduction of brominated aromatic compounds often involves the cleavage of the carbon-bromine bond in a process known as reductive debromination.[1][2] This process can be a one-electron or a two-electron transfer and may proceed through a radical anion intermediate.[1] The exact mechanism and the reduction potential will depend on the specific molecular structure and the experimental conditions.
The oxidation of the triphenylbenzene core is generally difficult. The oxidation potential of tris(4-bromophenyl)amine, while involving a different nitrogen-centered core, suggests that the brominated phenyl groups can undergo oxidation at moderately positive potentials. However, for this compound, the oxidation is expected to occur at a significantly high potential.
Experimental Protocols
A general experimental protocol for conducting cyclic voltammetry studies on aromatic compounds like this compound derivatives is provided below.
Materials and Instrumentation:
-
Working Electrode: Glassy carbon electrode (GCE)
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl)
-
Counter Electrode: Platinum wire or graphite rod
-
Solvent: Anhydrous aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP)
-
Analyte: 1-5 mM solution of the this compound derivative
-
Instrumentation: Potentiostat
Procedure:
-
Preparation of the Analyte Solution: Dissolve the this compound derivative in the chosen solvent to the desired concentration. Add the supporting electrolyte and sonicate briefly to ensure complete dissolution.
-
Electrochemical Cell Setup: Assemble the three-electrode cell. The working electrode should be polished with alumina slurry, rinsed with deionized water and the solvent, and dried before use.
-
Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
Cyclic Voltammetry Measurement:
-
Set the initial and final potentials to a range where no faradaic processes are expected to occur.
-
Set the switching potential to a value sufficiently negative (for reduction) or positive (for oxidation) to observe the redox event of interest.
-
Set the scan rate (e.g., 100 mV/s).
-
Run the cyclic voltammogram for several cycles until a stable response is obtained.
-
Vary the scan rate to investigate the nature of the electron transfer process (e.g., reversible, quasi-reversible, or irreversible).
-
Diagrams
Caption: Experimental workflow for cyclic voltammetry studies.
References
A Comparative Guide to the Reactivity of 1,3,5-Tris(3-bromophenyl)benzene and Its Isomers in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 1,3,5-Tris(3-bromophenyl)benzene and its positional isomers (ortho- and para-substituted), as well as structural isomers, in common palladium-catalyzed cross-coupling reactions. The information presented is based on established principles of organic chemistry and available experimental data, offering insights for the strategic design of synthetic routes in materials science and drug development.
Introduction
Tris(bromophenyl)benzene isomers are valuable trifunctional building blocks for the synthesis of complex molecular architectures, including dendrimers, porous organic polymers (POPs), and functional materials for organic electronics.[1][2] Their utility stems from the three bromine atoms, which serve as reactive handles for various cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Ullmann couplings. However, the position of the bromine atom on the peripheral phenyl rings and the substitution pattern on the central benzene core significantly influence the reactivity of these isomers. Understanding these reactivity differences is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.
Factors Influencing Reactivity
The reactivity of tris(bromophenyl)benzene isomers in palladium-catalyzed cross-coupling reactions is primarily governed by a combination of electronic and steric effects.
Electronic Effects: The oxidative addition of the palladium(0) catalyst to the carbon-bromine bond is a critical step in the catalytic cycle of many cross-coupling reactions.[3] The rate of this step is influenced by the electron density at the carbon atom bearing the bromine. Electron-withdrawing groups on the aryl bromide can accelerate the oxidative addition, thereby increasing the overall reaction rate. Conversely, electron-donating groups can have the opposite effect.
Steric Effects: Steric hindrance around the carbon-bromine bond can impede the approach of the bulky palladium catalyst, slowing down the oxidative addition step.[4] This effect is particularly pronounced for substituents in the ortho position to the bromine atom.
Reactivity Comparison of Isomers
Based on established principles of reactivity for aryl halides in cross-coupling reactions, a qualitative comparison of the reactivity of tris(bromophenyl)benzene isomers can be made. The general reactivity trend for positional isomers in reactions like the Suzuki-Miyaura coupling is often para > meta > ortho.
-
1,3,5-Tris(4-bromophenyl)benzene (para isomer): This isomer is generally expected to be the most reactive among the positional isomers. The bromine atoms are in the para position, which minimizes steric hindrance around the C-Br bond, allowing for easier access by the palladium catalyst.
-
This compound (meta isomer): The reactivity of the meta isomer is anticipated to be intermediate. While there is more steric hindrance compared to the para isomer, it is less pronounced than in the ortho isomer.
-
1,3,5-Tris(2-bromophenyl)benzene (ortho isomer): This isomer is expected to be the least reactive due to significant steric hindrance caused by the proximity of the central benzene ring to the bromine atoms. This steric bulk can significantly slow down the oxidative addition step.
-
Structural Isomers (e.g., 1,2,4-Tris(bromophenyl)benzene): For structural isomers, the reactivity of each bromine atom will depend on its specific electronic and steric environment. In an isomer like 1,2,4-tris(bromophenyl)benzene, the different positions of the bromophenyl groups on the central ring will lead to varying degrees of steric hindrance and potentially different electronic environments for each bromine, resulting in differential reactivity at each site.
Quantitative Data Comparison
Direct, side-by-side comparative studies of the reactivity of all tris(bromophenyl)benzene isomers under identical reaction conditions are not extensively documented in the literature. However, data for the synthesis of 1,3,5-Tris(4-bromophenyl)benzene via a Suzuki-Miyaura coupling provides a benchmark for its reactivity.
| Isomer | Reaction Type | Coupling Partner | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1,3,5-Tris(4-bromophenyl)benzene | Suzuki-Miyaura | 4-Formylphenylboronic acid | Pd(PPh₃)₄ | Toluene/Ethanol/H₂O | K₂CO₃ | 90 | 72 | 84 |
| This compound | Suzuki-Miyaura | Phenylboronic acid | Not specified | Not specified | Not specified | Not specified | Not specified | Data not available |
| 1,3,5-Tris(2-bromophenyl)benzene | Suzuki-Miyaura | Phenylboronic acid | Not specified | Not specified | Not specified | Not specified | Not specified | Data not available |
Note: The lack of directly comparable data highlights a gap in the current literature. The provided data for the para-isomer is from a specific synthetic procedure and may not represent optimized conditions for maximum yield.
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura and Sonogashira cross-coupling reactions, which can be adapted for tris(bromophenyl)benzene isomers.
Representative Protocol for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a tris(bromophenyl)benzene isomer with an arylboronic acid.
Materials:
-
Tris(bromophenyl)benzene isomer (1.0 equiv)
-
Arylboronic acid (3.3 - 3.6 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 6.0 equiv)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the tris(bromophenyl)benzene isomer, arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system to the flask.
-
Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 12-48 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Representative Protocol for Sonogashira Coupling
This protocol describes a general procedure for the palladium- and copper-cocatalyzed cross-coupling of a tris(bromophenyl)benzene isomer with a terminal alkyne.[5]
Materials:
-
Tris(bromophenyl)benzene isomer (1.0 equiv)
-
Terminal alkyne (3.3 - 3.6 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., Triethylamine, Diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the tris(bromophenyl)benzene isomer, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent and the amine base.
-
Add the terminal alkyne to the reaction mixture via syringe.
-
Stir the reaction at room temperature or heat to 50-80 °C for 6-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the key factors influencing the reactivity of tris(bromophenyl)benzene isomers and a general workflow for a Suzuki-Miyaura coupling reaction.
Caption: Factors influencing the reactivity of tris(bromophenyl)benzene isomers.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
References
A Comparative Guide to Analytical Techniques for Purity Assessment of 1,3,5-Tris(3-bromophenyl)benzene
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of analytical methodologies for the characterization of 1,3,5-Tris(3-bromophenyl)benzene purity, with supporting experimental data and protocols.
The precise determination of purity for specialty chemicals like this compound is paramount for ensuring the reliability and reproducibility of research and development outcomes, particularly in the fields of organic electronics and advanced material synthesis. This guide provides an objective comparison of several key analytical techniques, offering insights into their principles, practical applications, and the nature of the data they generate for this specific triphenylbenzene derivative.
Comparison of Key Analytical Techniques
A variety of analytical methods can be employed to assess the purity of this compound. The choice of technique often depends on the specific requirements of the analysis, such as the need for quantitative data, the identification of unknown impurities, or the assessment of thermal stability. The following table summarizes the most common and effective techniques.
| Analytical Technique | Principle of Operation | Information Provided | Key Strengths | Potential Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte and impurities between a stationary phase and a mobile phase. | Quantitative purity (% area), detection of related substance impurities. | High sensitivity and resolution for separating closely related impurities. Well-established for routine quality control. | Requires a suitable chromophore for UV detection. Method development can be time-consuming. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of atomic nuclei. Purity is determined by comparing the integral of an analyte signal to that of a certified internal standard. | Absolute quantitative purity (% by weight). Structural confirmation. | A primary ratio method, highly accurate and precise. Does not require a reference standard of the analyte itself. | Lower sensitivity compared to HPLC. Potential for signal overlap between the analyte and impurities or the internal standard. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Melting point, enthalpy of fusion, detection of crystalline impurities that affect melting behavior. | Provides information on solid-state purity and thermal stability. | Insensitive to amorphous impurities or impurities that are soluble in the melt of the main component. |
| Mass Spectrometry (MS) | Ionization of the molecule and separation of ions based on their mass-to-charge ratio. | Molecular weight confirmation and identification of impurities based on their mass. | High sensitivity and specificity for molecular weight determination. Can be coupled with chromatography (GC-MS, LC-MS) for enhanced separation and identification. | Fragmentation can be complex, and isomers may not be distinguishable by mass alone. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Functional group identification and structural confirmation. | Rapid and non-destructive. Provides a characteristic "fingerprint" of the molecule. | Primarily a qualitative technique for purity assessment. Not effective for quantifying minor impurities. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and comparable analytical results. Below are representative protocols for the key techniques discussed.
High-Performance Liquid Chromatography (HPLC)
A standard reversed-phase HPLC method is typically employed for the purity analysis of aromatic compounds like this compound.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often used to effectively separate impurities with varying polarities. A common mobile phase system is a mixture of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient Program: A typical gradient might start at 50% B, increasing to 95% B over 20 minutes, holding for 5 minutes, and then returning to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance, typically around 254 nm.
-
Sample Preparation: A sample solution is prepared by dissolving an accurately weighed amount of this compound in a suitable solvent (e.g., acetonitrile or tetrahydrofuran) to a concentration of approximately 1 mg/mL.
-
Data Analysis: Purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. Commercial sources often specify a purity of ≥96% or >98% for this compound when analyzed by HPLC.[1][2]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides a direct and highly accurate method for determining the absolute purity of a compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound into a clean vial.
-
Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The molar ratio of the analyte to the internal standard should be approximately 1:1.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d, DMSO-d6) in which both the analyte and the internal standard are fully soluble.[3]
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): This is a critical parameter and should be at least 5 times the longest spin-lattice relaxation time (T1) of the signals being integrated to ensure full relaxation.
-
Number of Scans: Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals of interest.[4]
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
The purity of the analyte is calculated using the following equation:
Purityanalyte (%) = ( Ianalyte / IIS ) * ( NIS / Nanalyte ) * ( MWanalyte / MWIS ) * ( mIS / manalyte ) * PurityIS (%)
where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
-
Differential Scanning Calorimetry (DSC)
DSC is a valuable tool for assessing the purity of crystalline solids by analyzing their melting behavior.
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and seal it.
-
Thermal Program:
-
Heating Rate: A typical heating rate is 10 °C/min.
-
Temperature Range: The sample is heated from ambient temperature to a temperature above its melting point (e.g., 25 °C to 200 °C). The reported melting point for this compound is in the range of 170.0 to 174.0 °C.[3]
-
Purge Gas: An inert gas, such as nitrogen, is used to purge the sample chamber at a constant flow rate (e.g., 50 mL/min).
-
-
Data Analysis: The DSC thermogram will show an endothermic peak corresponding to the melting of the compound. A sharp melting peak with a narrow temperature range is indicative of high purity. The presence of impurities will typically cause a broadening of the peak and a depression of the melting point.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive purity analysis of this compound, integrating multiple analytical techniques for a robust characterization.
Caption: Workflow for the purity assessment of this compound.
Conclusion
A comprehensive approach utilizing a combination of orthogonal analytical techniques is recommended for the thorough characterization of this compound purity. HPLC is a robust method for routine quality control and the detection of related impurities. For a highly accurate, absolute purity determination, qNMR is the method of choice. DSC provides valuable information on the solid-state purity and thermal stability, while MS and FTIR are essential for confirming the molecular weight and structure of the compound. By employing these techniques in a complementary fashion, researchers and developers can ensure the quality and consistency of this important chemical intermediate, leading to more reliable and reproducible scientific outcomes.
References
Safety Operating Guide
Proper Disposal of 1,3,5-Tris(3-bromophenyl)benzene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 1,3,5-Tris(3-bromophenyl)benzene (CAS No. 96761-85-2), ensuring adherence to best practices and regulatory standards.
Safety and Handling Precautions
While this compound is not classified as a hazardous substance according to Regulation (EC) No 1272/2008, prudent laboratory practices should always be observed.[1] Before beginning any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the dispersion of dust.[1]
Quantitative Data Summary
The following table summarizes key identification and safety information for this compound.
| Identifier | Value | Source |
| CAS Number | 96761-85-2 | [1] |
| Molecular Formula | C₂₄H₁₅Br₃ | [1] |
| GHS Hazard Class | Not classified as hazardous | [1] |
| Pictograms | None | [1] |
| Signal Word | No signal word | [1] |
| Hazard Statements | None | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound should be carried out in accordance with local, state, and federal regulations. The following is a general procedural guide:
1. Waste Identification and Segregation:
-
Solid Waste: Collect pure, unadulterated this compound waste in a designated, sealed container. The container should be clearly labeled with the chemical name and CAS number.
-
Contaminated Materials: Any materials, such as filter paper, gloves, or weighing boats, that have come into contact with the compound should be considered chemical waste. These should be collected in a separate, clearly labeled container.
-
Solutions: If the compound is in a solvent, the entire solution should be treated as waste. The waste container must be labeled with the names and approximate concentrations of all components.
2. Waste Container Management:
-
Use a container that is compatible with the chemical waste. For solid this compound, a securely sealed plastic or glass container is appropriate.
-
Ensure the container is in good condition and free from leaks or damage.
-
Do not overfill waste containers. It is generally recommended to fill containers to no more than 90% of their capacity.
3. Storage of Chemical Waste:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and incompatible materials, particularly strong oxidizing agents.[1]
-
The storage area should be cool and dark.[1]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.
-
Provide the EHS department with a complete and accurate description of the waste, including the chemical name, quantity, and any other components in the waste stream.
-
Do not attempt to dispose of this compound by dumping it into sewers, on the ground, or into any body of water.[1]
5. Incineration:
-
For brominated aromatic compounds, incineration at a licensed hazardous waste facility is a common and effective disposal method. These facilities are equipped with the necessary technology to handle the combustion gases produced.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling 1,3,5-Tris(3-bromophenyl)benzene
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of 1,3,5-Tris(3-bromophenyl)benzene, a crucial compound in various research applications. Adherence to these protocols will help minimize risks and ensure responsible laboratory practices.
Immediate Safety and Handling Protocols
First Aid Measures:
-
If inhaled: Move the individual to fresh air. If breathing becomes difficult, seek medical attention.
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.
-
In case of eye contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in various laboratory scenarios.
| Scenario | Required PPE | Recommended PPE |
| Weighing and preparing solutions | - Nitrile gloves- Safety glasses with side shields- Laboratory coat | - Chemical splash goggles- Face shield (if there is a splash hazard) |
| Running reactions and transfers | - Nitrile gloves- Safety glasses with side shields- Laboratory coat | - Chemical splash goggles- Face shield |
| Handling bulk quantities | - Nitrile gloves- Chemical splash goggles- Laboratory coat | - Face shield- Respiratory protection (if dust is generated) |
| Cleaning spills | - Nitrile gloves- Chemical splash goggles- Laboratory coat | - Disposable coveralls |
Experimental Workflow for Safe Handling
To ensure a systematic and safe approach to working with this compound, the following workflow should be implemented.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
